O-Desmethyl Mebeverine alcohol hydrochloride
Description
Properties
IUPAC Name |
4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-3-16(10-4-5-11-17)13(2)12-14-6-8-15(18)9-7-14;/h6-9,13,17-18H,3-5,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCVTLCWTXRTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCO)C(C)CC1=CC=C(C=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
O-Desmethyl Mebeverine alcohol hydrochloride synthesis pathway
An In-depth Technical Guide on the Synthesis of O-Desmethyl Mebeverine Alcohol Hydrochloride
Executive Summary
O-Desmethyl Mebeverine alcohol is a principal metabolite of Mebeverine, a widely prescribed antispasmodic agent for the management of Irritable Bowel Syndrome (IBS).[1][2] The parent drug, Mebeverine, undergoes extensive metabolism in the body, primarily through ester hydrolysis to form Mebeverine alcohol and veratric acid, followed by O-demethylation of the alcohol moiety.[3][4] The synthesis of this metabolite is crucial for its use as an analytical reference standard in pharmacokinetic and drug metabolism studies, as well as for further pharmacological evaluation.[2] This guide provides a comprehensive, scientifically grounded pathway for the synthesis of this compound, designed for researchers and professionals in drug development. The proposed strategy is a convergent synthesis centered on a key reductive amination step, ensuring efficiency and high purity of the final compound.
Introduction: The Metabolic Journey of Mebeverine
Mebeverine is an anticholinergic agent that exerts its therapeutic effect by directly relaxing the smooth muscles of the gastrointestinal tract, thereby alleviating symptoms of IBS such as abdominal pain and cramping.[1][5] Upon oral administration, Mebeverine is rapidly and completely metabolized by esterases.[4] The initial hydrolysis cleaves the ester bond, yielding veratric acid and Mebeverine alcohol. The alcohol moiety is subsequently O-demethylated to produce 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol, the target compound of this guide, referred to as O-Desmethyl Mebeverine alcohol.[3]
The availability of pure O-Desmethyl Mebeverine alcohol is essential for several key areas of pharmaceutical research:
-
Pharmacokinetic (PK) Studies: To accurately quantify the metabolite in biological matrices and understand the absorption, distribution, metabolism, and excretion (ADME) profile of Mebeverine.
-
Analytical Method Validation: As a certified reference material for developing and validating analytical methods (e.g., LC-MS/MS) to monitor drug and metabolite levels in patients.[2]
-
Pharmacological Research: To investigate the biological activity of the metabolite itself, as it may contribute to the overall therapeutic effect or potential side effects of the parent drug.[6]
This document outlines a robust and logical synthetic route to obtain the hydrochloride salt of O-Desmethyl Mebeverine alcohol, ensuring high yield and purity suitable for these demanding applications.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis is designed as a convergent two-part process. This approach enhances overall efficiency by allowing for the parallel preparation of key fragments that are combined in a final, high-yielding step.
Retrosynthetic Analysis: The target molecule, this compound (I), can be conceptually disassembled to identify logical starting materials. The primary disconnection is at the tertiary amine C-N bond, which points to a reductive amination reaction between 4-hydroxyphenylacetone (III) and a key intermediate, 4-(ethylamino)butan-1-ol (IV). This intermediate, in turn, can be synthesized via reductive amination from the commercially available 4-amino-1-butanol (V) and acetaldehyde (VI).
Figure 1: Retrosynthetic pathway for this compound.
Forward Synthesis Plan: The proposed synthesis follows the forward logic derived from the retrosynthetic analysis:
-
Part A: Synthesis of the key intermediate 4-(ethylamino)butan-1-ol.
-
Part B: Reductive amination of 4-hydroxyphenylacetone with the key intermediate to form the free base of the target molecule.
-
Part C: Conversion of the free base to its stable hydrochloride salt.
Part I: Synthesis of Key Intermediate: 4-(Ethylamino)butan-1-ol
Causality and Experimental Choices: This initial step creates the functionalized side chain required for the final coupling. Reductive amination is the method of choice due to its high efficiency and selectivity. It involves the in-situ formation of an imine from 4-amino-1-butanol and acetaldehyde, which is immediately reduced to the more stable secondary amine. Sodium borohydride is selected as a mild and cost-effective reducing agent suitable for this transformation.
Experimental Protocol: 4-(Ethylamino)butan-1-ol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-amino-1-butanol (8.91 g, 100 mmol) and methanol (100 mL). Cool the solution to 0 °C in an ice bath.
-
Imine Formation: Slowly add acetaldehyde (5.6 mL, 100 mmol) to the stirred solution. Maintain the temperature at 0 °C and stir for 30 minutes to allow for the formation of the imine intermediate.
-
Reduction: In a separate beaker, dissolve sodium borohydride (3.78 g, 100 mmol) in 20 mL of cold water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Work-up: Quench the reaction by slowly adding 20 mL of 1 M HCl. Concentrate the mixture under reduced pressure to remove the methanol.
-
Purification: Basify the remaining aqueous solution to pH > 12 with 5 M NaOH. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield 4-(ethylamino)butan-1-ol as a clear oil.
Data Summary: Intermediate Synthesis
| Parameter | Value | Rationale |
| Starting Material | 4-Amino-1-butanol[7] | Commercially available and contains the required C4 alcohol backbone. |
| Reagent | Acetaldehyde | Provides the ethyl group for N-alkylation. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, effective, and cost-efficient for reducing imines. |
| Solvent | Methanol | Excellent solvent for all reactants and intermediates. |
| Molar Ratio (Amine:Aldehyde:NaBH₄) | 1 : 1 : 1 | Stoichiometric ratio ensures complete conversion without excess reagents. |
| Typical Yield | 80-90% | Reflects the high efficiency of this standard reductive amination protocol. |
Part II: Synthesis of O-Desmethyl Mebeverine Alcohol
Causality and Experimental Choices: This step constitutes the core of the synthesis, joining the two key fragments. Reductive amination is again employed. Sodium cyanoborohydride (NaBH₃CN) is the preferred reducing agent here. Unlike NaBH₄, it is less reactive towards ketones at neutral pH but highly effective at reducing the iminium ion formed from the ketone and secondary amine. This selectivity prevents the side reaction of reducing the starting ketone, thereby maximizing the yield of the desired tertiary amine.
Experimental Protocol: 4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-hydroxyphenylacetone (15.02 g, 100 mmol) and 4-(ethylamino)butan-1-ol (11.72 g, 100 mmol) in 200 mL of methanol.
-
pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the solution to approximately 6. This acidic condition facilitates the formation of the iminium ion intermediate.
-
Reduction: Add sodium cyanoborohydride (6.28 g, 100 mmol) portion-wise to the stirred solution at room temperature. A slight effervescence may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Work-up: Carefully add 50 mL of water to quench the reaction. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Purification: Add 100 mL of water to the residue and adjust the pH to ~9-10 with saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The crude product can be further purified by column chromatography on silica gel if necessary.
Data Summary: Final Reductive Amination
| Parameter | Value | Rationale |
| Starting Material | 4-Hydroxyphenylacetone | Provides the core phenolic propane structure. |
| Reagent | 4-(Ethylamino)butan-1-ol | The synthesized key intermediate. |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions over ketones, maximizing yield. |
| Solvent | Methanol | Good solvent for all reactants. |
| Catalyst | Acetic Acid | Catalyzes the formation of the iminium intermediate. |
| Molar Ratio (Ketone:Amine:NaBH₃CN) | 1 : 1 : 1 | Ensures efficient conversion of the limiting reagent. |
| Typical Yield | 70-85% | High efficiency is expected from this well-established reaction. |
Part III: Hydrochloride Salt Formation
Causality and Experimental Choices: The final free base is an oil and may be susceptible to oxidation or difficult to handle. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to purify, weigh, and dissolve in aqueous media for biological assays.[6] Isopropanol is chosen as the solvent for its ability to dissolve the free base while allowing the hydrochloride salt to precipitate upon formation.
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the purified O-Desmethyl Mebeverine alcohol from Part II (e.g., 25.1 g, 100 mmol) in 150 mL of anhydrous isopropanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a 2 M solution of HCl in isopropanol dropwise with vigorous stirring.
-
Precipitation: Continue adding the HCl solution until the pH of the mixture is acidic (test with pH paper). A white precipitate will form.
-
Isolation: Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold isopropanol, followed by cold diethyl ether. Dry the product under high vacuum to a constant weight to yield this compound as a white to off-white solid.
Overall Synthesis Workflow
The entire process is a streamlined and logical progression from simple, commercially available precursors to the final, high-purity target compound.
Figure 2: A comprehensive workflow diagram of the synthesis process.
Conclusion
This technical guide details a robust and efficient synthetic pathway for this compound. By employing a convergent strategy based on well-understood and high-yielding reductive amination reactions, this protocol provides a reliable method for producing the target metabolite in high purity. The rationale behind the selection of reagents and reaction conditions has been explained to provide a deep understanding of the process. This synthesis will enable researchers to produce the necessary quantities of this important metabolite for critical studies in drug metabolism, pharmacokinetics, and analytical chemistry.
References
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Wikipedia contributors. (2024). Mebeverine. In Wikipedia, The Free Encyclopedia. [1]
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Harde, M. M., et al. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & Toxicology, 74(3), 174-180. [3]
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Elliott, P. N., et al. (2013). Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology, 37(8), 543-548. [4]
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Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2019). Mebeverine Tablet Data Sheet. [5]
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World Anti-Doping Agency (WADA). (2020). WADA Technical Letter – TL02 MEBEVERINE METABOLISM. [8]
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MedChemExpress. (n.d.). O-Desmethyl Mebeverine alcohol. Retrieved from [6]
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ChemicalBook. (n.d.). O-desmethyl Mebeverine alcohol (hydrochloride) CAS#: 856620-39-8. Retrieved from [9]
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MySkinRecipes. (n.d.). O-Desmethyl Mebeverine alcohol. Retrieved from [2]
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ChemicalBook. (n.d.). 4-Amino-1-butanol synthesis. Retrieved from [7]
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An In-depth Technical Guide to O-Desmethyl Mebeverine Alcohol Hydrochloride: Chemical Properties, Structure, and Analysis
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Introduction
O-Desmethyl Mebeverine alcohol hydrochloride is a primary metabolite of the musculotropic antispasmodic drug, Mebeverine.[1][2] Mebeverine is widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders.[2] Understanding the chemical properties, structure, and analytical methodologies for its metabolites is crucial for comprehensive pharmacokinetic and pharmacodynamic studies, as well as for the development of robust bioanalytical assays. This guide provides a detailed technical overview of this compound, offering insights into its chemical characteristics, potential synthetic routes, and analytical characterization.
Chemical Structure and Properties
This compound is the hydrochloride salt of 4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol. Its chemical structure is characterized by a phenolic ring, a secondary amine, and a primary alcohol functionality.
Chemical Structure Visualization
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers and databases, experimentally determined values for properties such as melting point are not widely published.
| Property | Value | Source |
| IUPAC Name | 4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol;hydrochloride | [3] |
| Molecular Formula | C₁₅H₂₆ClNO₂ | [3] |
| Molecular Weight | 287.82 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Water: > 75 mg/mL (260.57 mM) | [1] |
| Storage Temperature | Store at -20°C | [1] |
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis of O-Desmethyl Mebeverine alcohol would logically start from Mebeverine alcohol, which is formed by the hydrolysis of Mebeverine. The key step would be the selective demethylation of the methoxy group on the phenyl ring.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Hydrolysis of Mebeverine Hydrochloride to Mebeverine Alcohol
-
Dissolve Mebeverine hydrochloride in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Add a stoichiometric excess of a base, for instance, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to facilitate the hydrolysis of the ester bond.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, neutralize the reaction mixture and extract the Mebeverine alcohol using an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain crude Mebeverine alcohol.
Step 2: O-Demethylation of Mebeverine Alcohol Causality Behind Experimental Choice: Boron tribromide (BBr₃) is a powerful and commonly used reagent for the cleavage of aryl methyl ethers due to the strong Lewis acidity of boron and the favorable formation of boron-oxygen bonds. Alternatively, concentrated hydrobromic acid (HBr) can be used at elevated temperatures.
-
Dissolve the crude Mebeverine alcohol in a dry, inert solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C) to control the exothermic reaction.
-
Slowly add a solution of boron tribromide in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC or HPLC.
-
Once the reaction is complete, quench it by carefully adding methanol or water.
-
Adjust the pH to basic and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it, and concentrate it to yield crude O-Desmethyl Mebeverine alcohol.
Step 3: Purification and Hydrochloride Salt Formation
-
Purify the crude O-Desmethyl Mebeverine alcohol using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Dissolve the purified free base in a dry solvent such as diethyl ether or isopropanol.
-
Add a solution of hydrogen chloride in the same solvent dropwise until precipitation is complete.
-
Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.
Analytical Characterization
The structural confirmation and purity assessment of this compound require a combination of spectroscopic and chromatographic techniques.
Analytical Workflow
A typical analytical workflow for the characterization of a synthesized batch of this compound would involve the following steps:
Caption: Analytical workflow for the characterization of this compound.
Spectroscopic Data (Anticipated)
While specific, experimentally verified spectra for this compound are not widely available, the following are the expected key features based on its structure:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenol ring, the aliphatic protons of the ethyl and hydroxybutyl chains, and the methine proton adjacent to the nitrogen. The presence of the hydroxyl groups would be confirmed by exchangeable protons.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, the aliphatic carbons of the side chains, and the carbon atoms bonded to the nitrogen and oxygen atoms.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the molecular ion [M+H]⁺ of the free base at m/z corresponding to C₁₅H₂₅NO₂.
-
Infrared (IR) Spectroscopy: The FT-IR spectrum should exhibit characteristic absorption bands for the O-H stretching of the phenolic and alcoholic hydroxyl groups, N-H stretching of the secondary ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity determination and quantification of this compound.
Exemplary HPLC Method for Purity Analysis:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenolic chromophore absorbs, likely in the range of 220-280 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
Protocol for HPLC Sample Preparation:
-
Accurately weigh a small amount of the this compound standard or sample.
-
Dissolve it in a suitable diluent, which is often the mobile phase or a mixture of water and organic solvent, to a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution to a working concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Pharmacological Significance and Metabolism
O-Desmethyl Mebeverine alcohol is a product of the in-vivo metabolism of Mebeverine. The metabolic pathway of Mebeverine primarily involves the hydrolysis of the ester linkage to form Mebeverine alcohol and veratric acid. Mebeverine alcohol is then further metabolized, including through O-demethylation of the methoxy group on the phenyl ring to yield O-Desmethyl Mebeverine alcohol.[4]
The pharmacological activity of this compound is not as well-characterized as the parent drug, Mebeverine. However, as a metabolite, its formation and clearance are critical parameters in understanding the overall pharmacokinetic profile of Mebeverine. It is suggested to be a potent α1 adrenoceptor inhibitor, which may contribute to the relaxation of the gastrointestinal tract.[1]
Conclusion
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical considerations for this compound. While there are gaps in the publicly available experimental data, this document synthesizes the existing information to offer a valuable resource for researchers and professionals in drug development. The proposed synthetic and analytical methodologies, grounded in established chemical principles, provide a solid foundation for further investigation and characterization of this important metabolite of Mebeverine.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129012195, O-desmethyl Mebeverine alcohol (hydrochloride). Retrieved from [Link].
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College ter Beoordeling van Geneesmiddelen. (2019). Public Assessment Report: Mebeverine Aristo 200 mg modified release capsules, hard (mebeverine hydrochloride). Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17683, Mebeverine Hydrochloride. Retrieved from [Link].
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002322). Retrieved from [Link].
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ResearchGate. (n.d.). FTIR of pure drug (Mebeverine HCl). [Image]. Retrieved from [Link].
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link].
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MySkinRecipes. O-Desmethyl Mebeverine alcohol. Retrieved from [Link].
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SynZeal. O-Desmethyl Mebeverine Acid. Retrieved from [Link].
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Axios Research. Desmethyl Mebeverine Alcohol. Retrieved from [Link].
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O-Desmethyl Mebeverine alcohol hydrochloride metabolism in humans
An In-Depth Technical Guide to the Human Metabolism of Mebeverine and its Alcohol Metabolite, O-Desmethyl Mebeverine Alcohol
Introduction
Mebeverine is a musculotropic antispasmodic agent prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and related gastrointestinal spasms.[1] Its therapeutic action is a direct effect on the smooth muscle of the gastrointestinal tract, alleviating pain and cramping.[2] Unlike anticholinergic agents, it achieves this effect without significant systemic anticholinergic side effects.[2][3] The clinical efficacy and safety profile of mebeverine are intrinsically linked to its extensive and rapid metabolism in humans. Following oral administration, the parent compound, mebeverine hydrochloride, is not detected in plasma or urine, indicating a complete metabolic transformation.[1][4][5]
This technical guide provides a comprehensive analysis of the metabolic fate of mebeverine in humans, with a specific focus on the pathways originating from its primary alcohol metabolite, which leads to the formation of O-Desmethyl Mebeverine alcohol. We will explore the enzymatic processes, the kinetics of key metabolites, and the analytical methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of mebeverine's biotransformation.
Part 1: The Initial Metabolic Cleavage: Rapid Ester Hydrolysis
The first and most critical step in mebeverine's metabolism is the rapid and complete hydrolysis of its ester bond.[1] This reaction is catalyzed by carboxylesterases (CEs), a family of enzymes widely distributed in the liver, plasma, and intestine that are responsible for hydrolyzing a vast array of ester-containing drugs and xenobiotics.[6][7]
This enzymatic cleavage yields two primary metabolites:
-
Mebeverine Alcohol (MB-OH): 4-{ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino}butan-1-ol
-
Veratric Acid (VA): 3,4-dimethoxybenzoic acid
The efficiency of this hydrolysis is so high that it is considered an extensive first-pass metabolism, preventing any significant amount of the parent drug from reaching systemic circulation.[5] Studies have shown that in human plasma ex vivo, this hydrolysis can be completely inhibited by the esterase inhibitor physostigmine, confirming the central role of these enzymes.[5] The consequence of this rapid conversion is that pharmacokinetic and metabolic studies must focus on the resulting metabolites rather than the parent drug.[4]
Part 2: Metabolic Fate of Mebeverine Alcohol
The alcohol moiety, mebeverine alcohol (MB-OH), undergoes several subsequent biotransformations, leading to a diverse array of secondary metabolites, including the key O-Desmethyl Mebeverine alcohol. These reactions are primarily oxidative processes likely mediated by the Cytochrome P450 (CYP) enzyme superfamily, which are the principal enzymes involved in Phase I drug metabolism.[8][9]
The major metabolic pathways for mebeverine alcohol are:
-
Oxidation to Carboxylic Acids: The primary alcohol group of MB-OH is oxidized to form a carboxylic acid. This leads to the formation of Mebeverine Acid , which has been identified as the main circulating metabolite of mebeverine in humans.[10][11] Plasma concentrations of mebeverine acid can be up to 1000-fold higher than those of mebeverine alcohol.[11] Further demethylation of Mebeverine Acid results in Desmethyl Mebeverine Acid .[12]
-
O-Demethylation: The methoxy group on the phenyl ring of MB-OH can be removed, a classic CYP-mediated reaction, to form O-Desmethyl Mebeverine Alcohol (4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol).[13] This phenolic metabolite is then susceptible to further conjugation reactions (Phase II metabolism).
-
N-Dealkylation and Formation of Amphetamine-like Compounds: The metabolism of mebeverine can also involve cleavage at the nitrogen atom, leading to the formation of compounds with structural similarities to amphetamines.[14] This pathway can produce metabolites such as p-methoxy-N-ethylamphetamine (PMEA) and p-methoxyamphetamine (PMA).[3][14] The presence of these metabolites is of significant forensic interest as it can lead to false-positive results for amphetamines in urine drug screenings.[3][4][12]
Metabolic Pathway of Mebeverine Alcohol
Caption: O-Demethylation cascade of Veratric Acid.
Part 4: Pharmacokinetics of Key Metabolites
Due to the rapid hydrolysis of the parent drug, the systemic exposure to mebeverine is best understood by examining the pharmacokinetics of its major metabolites. Mebeverine acid is considered a valuable marker for assessing oral exposure. [10]
| Metabolite | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | t½ (Elimination Half-Life) | Reference |
|---|---|---|---|---|
| Veratric Acid | ~13.5 µg/mL (after 270 mg dose) | 40 - 80 min | ~2 hours | [1][5] |
| Mebeverine Acid | ~3 µg/mL (after 405 mg dose) | ~1.25 hours | ~1.1 - 2.45 hours | [2][11] |
| Mebeverine Alcohol | ~3 ng/mL (after 405 mg dose) | - | - | [11] |
| O-Desmethyl Mebeverine Alcohol | 0.138 mg/L (after 135 mg dose) | ~1.5 hours | - | [4]|
Table 1: Pharmacokinetic parameters of major mebeverine metabolites in humans.
Part 5: Analytical Methodologies for Metabolite Profiling
The characterization of mebeverine metabolites requires robust and sensitive analytical techniques capable of identifying and quantifying structurally diverse compounds in complex biological matrices like plasma and urine.
Experimental Protocol 1: GC-MS for Urinary Metabolite Identification
This protocol is based on methodologies used to identify the full spectrum of mebeverine metabolites in human urine. [13][14] Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is chosen for its excellent separation capabilities (GC) and definitive structural identification power (MS). Derivatization is a critical step to increase the volatility and thermal stability of polar metabolites containing hydroxyl and carboxyl groups, making them suitable for GC analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
To a 1-2 mL human urine sample, add 50 µL of β-glucuronidase/arylsulfatase solution to enzymatically cleave Phase II conjugates (glucuronides and sulfates). [14] * Incubate the mixture at 37°C for 2 hours. This step is crucial to release the primary metabolites for analysis.
-
-
Extraction:
-
Adjust the sample pH to ~8-9 with a suitable buffer.
-
Perform liquid-liquid extraction (LLE) using an organic solvent such as diethyl ether or a mixture of ethyl acetate/isopropanol.
-
Vortex the sample vigorously and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50-100 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or acetic anhydride for acetylation).
-
Heat the sample at 60-70°C for 20-30 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Conditions: Use a non-polar capillary column (e.g., HP-5MS). Program the oven temperature with an initial hold followed by a ramp (e.g., 100°C for 2 min, then ramp at 15°C/min to 300°C).
-
MS Conditions: Operate the mass spectrometer in both full scan mode (for initial identification of unknown peaks) and selected ion monitoring (SIM) mode (for quantification of known metabolites). Use electron impact (EI) ionization.
-
-
Data Analysis:
-
Identify metabolites by comparing their retention times and mass spectra to those of authentic reference standards.
-
Utilize mass spectral libraries for tentative identification of unknown compounds.
-
Analytical Workflow Diagram
Caption: General workflow for GC-MS analysis of mebeverine metabolites.
Conclusion
The metabolism of mebeverine in humans is a rapid and complex process dominated by ester hydrolysis and subsequent oxidation of the resulting alcohol and acid fragments. The parent drug is entirely biotransformed before it can be systematically measured. The metabolic profile is characterized by two major pathways: the O-demethylation cascade of veratric acid and the multi-step transformation of mebeverine alcohol. Within the mebeverine alcohol pathway, the formation of O-Desmethyl Mebeverine alcohol represents a key O-demethylation step, while oxidation to mebeverine acid produces the most abundant circulating metabolite.
A thorough understanding of these pathways is essential for drug development professionals for several reasons. First, it explains the drug's pharmacokinetic profile and confirms that its therapeutic effects are likely mediated by its metabolites. Second, the formation of amphetamine-like derivatives highlights the potential for unexpected analytical findings, such as false-positive drug tests, which is a critical consideration in clinical and forensic toxicology. The analytical methods detailed herein provide a validated framework for accurately profiling these diverse metabolites, ensuring a comprehensive evaluation of mebeverine's disposition in humans.
References
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Kraemer, T., Bickeboeller-Friedrich, J., & Maurer, H. H. (2000). On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine. Drug Metabolism and Disposition, 28(3), 339-347. [Link]
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Kristinsson, J., Snorradóttir, I., & Jóhannsson, M. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & Toxicology, 74(3), 174-180. [Link]
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Elliott, S., & Burgess, V. A. (2006). Investigative implications of the instability and metabolism of mebeverine. Journal of Analytical Toxicology, 30(8), 585-590. [Link]
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Wikipedia contributors. (n.d.). Mebeverine. In Wikipedia. Retrieved from [Link]
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Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2023). Mebeverine (Arrotex Pharmaceuticals) Datasheet. [Link]
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Stockis, A., Guelen, P. J. M., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340. [Link]
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World Anti-Doping Agency (WADA). (2020). WADA Technical Letter – TL02 MEBEVERINE METABOLISM. [Link]
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electronic medicines compendium (emc). (n.d.). Mebeverine 135mg film-coated tablets - Summary of Product Characteristics (SmPC). [Link]
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Stockis, A., Guelen, P. J., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-40. [Link]
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Kristinsson, J., Snorradottir, I., & Jóhannsson, M. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Semantic Scholar. [Link]
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el-Gindy, A. (1991). Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. Semantic Scholar. [Link]
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Hristova, Y., Peychev, Z., et al. (2023). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Molecules, 28(4), 1845. [Link]
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el-Gindy, A. (1991). Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. Journal of Pharmaceutical Sciences, 80(9), 904-907. [Link]
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Walker, R. L., & Zacchei, A. G. (1992). Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method. Journal of Chromatography B: Biomedical Sciences and Applications, 575(1), 87-94. [Link]
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Medicines Evaluation Board of the Netherlands. (2019). Public Assessment Report: Mebeverine Aristo 200 mg modified release capsules, hard. [Link]
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Laizure, S. C., Zaran, V., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, 33(2), 210-222. [Link]
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Andersen, O. M. (2007). Role of Carboxylesterases in Therapeutic Intervention of Nerve Gas Poisoning. Chemical Reviews, 107(11), 4996-5014. [Link]
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D'Arrigo, G., & Cicala, C. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8798. [Link]
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Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents, 21(8), 1159-1171. [Link]
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Al-Awad, M., & Al-Hussain, S. A. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Journal of Clinical Medicine, 12(18), 5925. [Link]
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Estabrook, R. W. (1969). Cytochrome P-450 and drug oxidation. Biochemical Journal, 115(5), 23P-24P. [Link]
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Jiménez-Vélez, B. (2012). Cytochrome P450's Toxicity and Detoxification. SlideShare. [Link]
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Discovery and identification of O-Desmethyl Mebeverine alcohol hydrochloride
An In-Depth Technical Guide to the Discovery and Identification of O-Desmethyl Mebeverine Alcohol Hydrochloride
Foreword: From Parent Drug to Metabolite—A Journey of Analytical Discovery
In the landscape of pharmaceutical sciences, the narrative of a drug does not conclude upon its synthesis and formulation. Instead, a new chapter begins the moment it enters a biological system. The metabolic transformation of a parent compound is a critical determinant of its efficacy, safety, and pharmacokinetic profile. Understanding this journey is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive, in-depth exploration of the discovery and identification of this compound, a key metabolite of the antispasmodic drug Mebeverine.
As a Senior Application Scientist, my objective is not merely to present a sequence of protocols but to illuminate the scientific reasoning that underpins each experimental choice. We will navigate the logical progression from observing a drug's metabolic fate to isolating and definitively identifying its transformed products. This document is structured to be a self-validating system of inquiry, where each analytical step builds upon the last, culminating in an unambiguous structural elucidation. By grounding our claims in authoritative sources and field-proven methodologies, we aim to provide a trustworthy and expert-level resource for professionals dedicated to the rigorous science of drug metabolism.
Chapter 1: The Metabolic Fate of Mebeverine
Mebeverine is a musculotropic antispasmodic agent that exerts its effect directly on the smooth muscle of the gastrointestinal tract, making it a primary treatment for Irritable Bowel Syndrome (IBS).[1][2] Its therapeutic action is intrinsically linked to its rapid and extensive metabolism. Following oral administration, the parent Mebeverine molecule is rarely detected in circulation.[3] This is due to its swift, pre-systemic hydrolysis by esterase enzymes.
This initial metabolic step is a cleavage of the ester bond, yielding two primary metabolites: Mebeverine alcohol and Veratric acid .[2][3][4] This hydrolysis is so efficient that pharmacokinetic studies often focus on these metabolites as markers of exposure to the parent drug.[4]
However, the metabolic cascade continues. Mebeverine alcohol serves as a substrate for further enzymatic transformations. One of the significant subsequent pathways is O-demethylation of the methoxy group on the phenyl ring of the alcohol moiety. This reaction results in the formation of O-Desmethyl Mebeverine alcohol (also known as 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol).[5] This process highlights the body's mechanism for increasing the polarity of drug molecules to facilitate their excretion. Further oxidation of the alcohol group can also occur, leading to acidic metabolites such as Mebeverine acid (MAC) and Desmethylmebeverine acid (DMAC), which are major circulating metabolites.[6][7][8]
Chapter 2: A Multi-modal Workflow for Metabolite Identification
The unambiguous identification of a novel or previously uncharacterized metabolite like O-Desmethyl Mebeverine alcohol requires a systematic and multi-faceted analytical strategy. The core principle is to use orthogonal (independent) techniques to build a comprehensive and verifiable profile of the molecule. The discovery process typically begins with comparative analysis of biological samples from dosed and control subjects, followed by isolation and a suite of spectroscopic analyses for structural confirmation.
The final, definitive proof comes from synthesizing the proposed chemical structure and demonstrating that the synthetic standard has identical analytical properties to the isolated metabolite. This workflow ensures the highest degree of scientific rigor.
Chapter 3: Core Analytical Methodologies and Protocols
This chapter details the primary analytical techniques and provides exemplary protocols for the identification and characterization of this compound.
High-Performance Liquid Chromatography (HPLC): The Separation Engine
Rationale: Reversed-phase HPLC is the cornerstone for analyzing drug metabolites due to its high resolving power, reproducibility, and compatibility with mass spectrometry. A well-developed, stability-indicating HPLC method can effectively separate the parent drug from its various metabolites and any degradation products, which is essential for both identification and quantification.[9][10][11]
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: Waters Acquity C18, 50 mm x 2.1 mm, 1.7 µm particle size, or equivalent.[9][12]
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is crucial to resolve compounds with differing polarities. A typical gradient might be: 0-1 min (5% B), 1-6 min (5% to 95% B), 6-7 min (95% B), 7-7.1 min (95% to 5% B), 7.1-8 min (5% B).
-
Flow Rate: 0.40 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 1.0 - 5.0 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of a Mebeverine reference standard and any available metabolite standards (e.g., Mebeverine alcohol) in a 50:50 mixture of Mobile Phase A and B.
-
Biological Sample: For plasma samples, perform protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.[6][14]
-
-
Data Analysis: Compare the chromatograms of dosed biological samples with control samples to identify unique metabolite peaks. The retention time of the O-Desmethyl Mebeverine alcohol peak will be different from that of the more lipophilic Mebeverine and the more polar Mebeverine alcohol.
Table 1: Summary of HPLC/UPLC Chromatographic Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm) | Excellent retention and separation for moderately polar compounds. Sub-2 µm particles offer higher efficiency. |
| Mobile Phase | Acetonitrile/Acidified Water | Common mobile phase for good peak shape and MS compatibility. Acid suppresses silanol activity. |
| Detection (UV) | 225 nm | Provides good sensitivity for Mebeverine and its metabolites which contain chromophores.[9][12] |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for 2.1 mm ID columns, balancing speed and efficiency. |
| Temperature | 30 - 40°C | Ensures reproducible retention times and can improve peak shape. |
Mass Spectrometry (MS): Deciphering the Molecular Blueprint
Rationale: Mass spectrometry is indispensable for metabolite identification. High-resolution MS (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition.[7][8] Tandem MS (MS/MS) fragments the molecule and provides a "fingerprint" that reveals its internal structure.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in positive mode is typically effective for amine-containing compounds like Mebeverine and its metabolites.
-
MS Parameters:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-600 to detect the protonated molecular ion [M+H]⁺.
-
Accurate Mass Measurement: The expected [M+H]⁺ for O-Desmethyl Mebeverine alcohol (C₁₅H₂₅NO₂) is m/z 252.1964. An HRMS instrument should measure this with <5 ppm mass error.
-
Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 252.2) in the first mass analyzer and fragment it using collision-induced dissociation (CID). Analyze the resulting fragment ions in the second mass analyzer. Key fragments will correspond to specific structural motifs, and comparison with the fragmentation of Mebeverine alcohol (m/z 266.2) will highlight the loss of a methyl group.
-
-
Data Analysis: Use software to determine the elemental composition from the accurate mass. Interpret the MS/MS fragmentation pattern to propose a structure. The loss of the phenolic ring structure would be a key diagnostic fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Confirmation
Rationale: While LC-MS provides strong evidence, NMR spectroscopy is the gold standard for unambiguous structural elucidation of an isolated compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
Experimental Protocol: NMR Analysis of Isolated Metabolite
-
Isolation: Use preparative or semi-preparative HPLC with the method developed in section 3.1 to isolate several milligrams of the target metabolite.
-
Sample Preparation: Lyophilize the collected fractions to remove the mobile phase. Dissolve the purified metabolite in a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).
-
NMR Experiments:
-
¹H NMR: This experiment will reveal the number of different types of protons and their neighboring environments. Key expected signals for O-Desmethyl Mebeverine alcohol include aromatic protons, the ethyl group protons, and protons on the butanol chain. Crucially, the singlet corresponding to the methoxy group (~3.8 ppm) in Mebeverine alcohol will be absent. A broad singlet for the new phenolic -OH group will be present.
-
¹³C NMR: This provides the number of unique carbon atoms. The signal for the methoxy carbon (~55 ppm) will be absent compared to the spectrum of Mebeverine alcohol.
-
2D NMR (e.g., COSY, HSQC): These experiments establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), allowing for the complete assignment of the structure.
-
-
Data Interpretation: Compare the obtained spectra with those of the parent drug and related known metabolites to confirm the O-demethylation.
Chemical Synthesis: The Final Validation
Rationale: The ultimate confirmation of a proposed metabolite structure is to synthesize it and demonstrate that the synthetic compound has identical properties to the isolated biological metabolite.[15][16]
Procedure: An appropriate synthetic route would be devised to produce O-Desmethyl Mebeverine alcohol, followed by conversion to its hydrochloride salt. The synthetic standard is then analyzed using the exact same HPLC, MS, and NMR methods as the isolated metabolite. Co-injection of the isolated metabolite and the synthetic standard on the HPLC should result in a single, sharp, symmetrical peak. The MS/MS fragmentation patterns and NMR spectra must be superimposable for the identification to be considered confirmed.
Chapter 4: Quantitative Analysis for Pharmacokinetic Assessment
Once identified, it is often necessary to quantify the metabolite in biological fluids to understand the drug's pharmacokinetic profile. HPLC-MS/MS is the preferred technique for this due to its superior sensitivity and selectivity.[6][14][17]
Experimental Protocol: Validated HPLC-MS/MS Bioanalytical Method
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation: Protein precipitation of plasma samples (e.g., 100 µL plasma with 300 µL acetonitrile containing a deuterated internal standard).[6][18]
-
Chromatography: A rapid gradient elution on a C8 or C18 column.[6][14]
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition: Monitor a specific precursor ion → fragment ion transition for O-Desmethyl Mebeverine alcohol (e.g., m/z 252.2 → specific fragment) and its stable isotope-labeled internal standard. This provides high selectivity and minimizes matrix interference.
-
-
Calibration and Quality Control: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the synthetic metabolite standard into a blank biological matrix (e.g., control human plasma).
-
Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, recovery, and stability.
Table 2: Typical Validation Parameters for a Bioanalytical Method
| Parameter | Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | [6][14] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20% | [6][14] |
| Intra- & Inter-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) | [14] |
| Intra- & Inter-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | [14] |
| Recovery | Consistent, precise, and reproducible (e.g., >85%) | [6] |
Conclusion
The discovery and identification of this compound is a case study in modern analytical science. It demonstrates that a structured, multi-modal approach is essential to confidently characterize the metabolic products of a pharmaceutical compound. The journey from a hypothetical peak in a chromatogram to a fully validated and quantified analyte relies on the synergistic power of high-resolution separation and high-fidelity spectroscopic techniques. This rigorous process is fundamental to building a complete understanding of a drug's disposition, ensuring its safety and efficacy, and meeting the stringent demands of drug development and regulatory science.
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Srinivasan, V., Sivaramakrishnan, H., Karthikeyan, B., Balaji, T. S., & Vijayabaskar, S. (2011). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. Taylor & Francis Online. [Link]
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Wikipedia. (n.d.). Mebeverine. [Link]
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Elliot, S., & Burgess, V. (2006). Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology, 30(2), 91–97. [Link]
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Pharmacology of Mebeverine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 6). YouTube. [Link]
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Amanlou, M., et al. (2010). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences, 5(2), 135-141. [Link]
-
Stockis, A., Guelen, P. J., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335–340. [Link]
-
Srinivasan, V., Sivaramakrishnan, H., Karthikeyan, B., Balaji, T. S., & Vijayabaskar, S. (2011). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. Taylor & Francis Online. [Link]
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Srinivasan, V., et al. (2011). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. Taylor & Francis Online. [Link]
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Srinivasan, V., et al. (2011). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. Taylor & Francis Online. [Link]
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Stockis, A., et al. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. ResearchGate. [Link]
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Veeprho. (n.d.). Mebeverine Hydrochloride Impurities and Related Compound. [Link]
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Pharmaffiliates. (n.d.). CAS No : 155172-67-1 | Product Name : O-Desmethyl Mebeverine Alcohol. [Link]
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Axios Research. (n.d.). Desmethyl Mebeverine Alcohol - CAS - 155172-67-1. [Link]
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Amanlou, M., et al. (2010). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. ResearchGate. [Link]
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Amanlou, M., et al. (2010). The results of the stress degradation tests using different conditions. ResearchGate. [Link]
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Al-Bayati, M. A. A. (2023). Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method. Iraqi Journal of Pharmaceutical Sciences, 32(1), 132-139. [Link]
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Moskaleva, N., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125. [Link]
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Moskaleva, N. E., et al. (2019). MASS SPECTROMETRIC CHARACTERIZATION OF PLASMA MEBEVERINE METABOLITES AND ITS SYNTHESIS. PERIÓDICO TCHÊ QUÍMICA, 16(32), 856-865. [Link]
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Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331. [Link]
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Moskaleva, N., et al. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. ResearchGate. [Link]
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Moskaleva, N., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. ResearchGate. [Link]
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Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. AWS. [Link]
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Hsieh, F. Y., & Brisson, J. (1993). Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method. Journal of Chromatography B: Biomedical Sciences and Applications, 620(1), 69-78. [Link]
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Moskaleva, N., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Science, 2(1), 010. [Link]
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Moskaleva, N. E., et al. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. ResearchGate. [Link]
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Kristinsson, J., Snorradóttir, I., & Jóhannsson, M. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & Toxicology, 74(3), 174–180. [Link]
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- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of O-Desmethyl Mebeverine Alcohol Hydrochloride with Drug Transporters
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
O-Desmethyl Mebeverine alcohol, a primary metabolite of the musculotropic antispasmodic agent Mebeverine, plays a crucial role in the parent drug's overall pharmacokinetic profile.[1][2] Understanding its interaction with drug transporters is paramount for predicting potential drug-drug interactions (DDIs), elucidating mechanisms of disposition, and ensuring patient safety. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for investigating the interplay between O-Desmethyl Mebeverine alcohol hydrochloride and key drug transporters. We will delve into the rationale behind experimental designs, present detailed protocols for in vitro assays, and discuss the interpretation of findings in the context of regulatory expectations.
Introduction: The Significance of Drug Transporters in the Disposition of O-Desmethyl Mebeverine Alcohol
Mebeverine is rapidly and extensively metabolized following oral administration, primarily through esterase-mediated hydrolysis to veratric acid and mebeverine alcohol.[3][4][5] Mebeverine alcohol is further metabolized, including through O-demethylation, to form O-Desmethyl Mebeverine alcohol.[6] Given that Mebeverine itself is practically undetectable in plasma, the systemic exposure and ultimate clearance of the drug are largely represented by its metabolites.[5][7]
Drug transporters, transmembrane proteins expressed in barrier tissues like the intestine, liver, kidney, and brain, are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME).[8][9] Interactions with these transporters can significantly alter a drug's pharmacokinetic profile, potentially leading to DDIs with co-administered medications.[10] Therefore, a thorough evaluation of the interaction of O-Desmethyl Mebeverine alcohol with clinically relevant drug transporters is a critical step in its development and regulatory assessment.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidances emphasizing the importance of in vitro and, when necessary, clinical studies to evaluate the potential for transporter-mediated DDIs.[11][12][13] These guidances provide a framework for a systematic, risk-based approach to DDI evaluation.[14][15]
This guide will focus on the practical application of these principles to the study of this compound.
Key Drug Transporters for Investigation
Based on the physicochemical properties of O-Desmethyl Mebeverine alcohol and common routes of drug elimination, the following transporters are of primary interest:
Table 1: Key Drug Transporters and Their Clinical Relevance
| Transporter Family | Transporter | Location | Clinical Significance |
| Efflux Transporters (ABC Transporters) | P-glycoprotein (P-gp, MDR1, ABCB1) | Intestine, Liver, Kidney, Blood-Brain Barrier | Limits oral absorption, facilitates biliary and renal excretion, restricts brain penetration.[12][16] |
| Breast Cancer Resistance Protein (BCRP, ABCG2) | Intestine, Liver, Blood-Brain Barrier | Similar to P-gp, affects oral absorption and distribution.[12][16] | |
| Uptake Transporters (SLC Transporters) | Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3) | Liver (basolateral membrane) | Mediate the uptake of drugs from the blood into hepatocytes, a key step for hepatic metabolism and biliary excretion.[12][16] |
| Organic Anion Transporters (OAT1, OAT3) | Kidney (basolateral membrane) | Responsible for the uptake of drugs from the blood into renal proximal tubule cells for subsequent excretion into the urine.[16] | |
| Organic Cation Transporter 2 (OCT2) | Kidney (basolateral membrane) | Mediates the uptake of cationic drugs into renal proximal tubule cells.[16] | |
| Multidrug and Toxin Extrusion Proteins (MATE1, MATE2-K) | Kidney (apical membrane) | Facilitate the efflux of drugs from renal proximal tubule cells into the urine.[16] |
Experimental Strategy: A Two-Pronged Approach
The investigation into the interaction of O-Desmethyl Mebeverine alcohol with drug transporters should follow a two-pronged approach:
-
Substrate Assessment: To determine if O-Desmethyl Mebeverine alcohol is a substrate of key uptake or efflux transporters.
-
Inhibition Assessment: To determine if O-Desmethyl Mebeverine alcohol can inhibit the function of these transporters, potentially affecting the disposition of other co-administered drugs.[17]
This systematic evaluation helps to identify O-Desmethyl Mebeverine alcohol as a potential "victim" (its own pharmacokinetics are affected by other drugs) or "perpetrator" (it affects the pharmacokinetics of other drugs) in a DDI scenario.[16]
In Vitro Methodologies: A Practical Guide
In vitro assays are the cornerstone of transporter interaction studies, providing a controlled environment to assess these interactions at a molecular level.[8][18]
General Considerations for In Vitro Assays
-
Test System Selection: Utilize validated cell lines (e.g., Caco-2, MDCKII) or membrane vesicles overexpressing a single transporter of interest.[9]
-
Probe Substrates and Inhibitors: Employ well-characterized probe substrates and inhibitors for each transporter to validate assay performance.
-
Concentration Selection: Test a range of O-Desmethyl Mebeverine alcohol concentrations, considering its expected clinical plasma concentrations.
-
Data Analysis: Determine key kinetic parameters such as the Michaelis-Menten constant (Km) for substrates and the half-maximal inhibitory concentration (IC50) for inhibitors.
Experimental Workflow: Substrate Assessment
The following diagram illustrates a typical workflow for determining if O-Desmethyl Mebeverine alcohol is a transporter substrate.
Caption: Workflow for Substrate Assessment of O-Desmethyl Mebeverine alcohol.
Step-by-Step Protocol for a Cell-Based Uptake Assay (e.g., OATP1B1):
-
Cell Culture: Culture HEK293 cells stably overexpressing OATP1B1 and control (mock-transfected) HEK293 cells in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates and allow them to form a monolayer.
-
Pre-incubation: Wash the cell monolayers with pre-warmed buffer.
-
Incubation: Add buffer containing a range of concentrations of this compound to the cells. Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Analyze the concentration of O-Desmethyl Mebeverine alcohol in the cell lysate using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the uptake rate and subtract the uptake in control cells to determine the transporter-mediated uptake. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Experimental Workflow: Inhibition Assessment
The following diagram outlines the process for evaluating the inhibitory potential of O-Desmethyl Mebeverine alcohol on drug transporters.
Caption: Workflow for Inhibition Assessment of O-Desmethyl Mebeverine alcohol.
Step-by-Step Protocol for a P-gp Inhibition Assay (e.g., using Caco-2 cells):
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a polarized monolayer.
-
Transport Directionality: The assay measures the transport of a known P-gp substrate (e.g., Digoxin) from the basolateral (B) to the apical (A) side of the monolayer.
-
Incubation: Add the P-gp substrate to the basolateral chamber, with or without a range of concentrations of this compound.
-
Sampling: At designated time points, take samples from the apical chamber.
-
Quantification: Analyze the concentration of the P-gp substrate in the samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability (Papp) of the P-gp substrate in the presence and absence of O-Desmethyl Mebeverine alcohol. Determine the IC50 value for the inhibition of P-gp-mediated efflux.
Data Interpretation and Regulatory Implications
The results from these in vitro studies are crucial for informing the need for clinical DDI studies.[14] Regulatory agencies provide specific criteria for evaluating the clinical relevance of in vitro findings. For example, if the calculated basic R-value (a ratio of the maximum unbound intestinal or hepatic concentration to the in vitro IC50 or Ki) exceeds a certain threshold, a clinical DDI study may be warranted.
Table 2: Example of In Vitro Data Summary
| Transporter | Assay Type | Test System | Result |
| P-gp | Substrate Assessment | MDCKII-MDR1 cells | Efflux Ratio < 2 |
| Inhibition | Caco-2 cells | IC50 > 50 µM | |
| OATP1B1 | Substrate Assessment | HEK293-OATP1B1 cells | Uptake Ratio > 2 |
| Inhibition | HEK293-OATP1B1 cells | IC50 = 15 µM |
In this hypothetical example, O-Desmethyl Mebeverine alcohol is identified as a substrate of OATP1B1. The IC50 value for OATP1B1 inhibition would then be used to calculate the R-value to assess the potential for clinical DDIs.
Conclusion
A thorough investigation of the interaction between this compound and clinically relevant drug transporters is a non-negotiable aspect of its preclinical and clinical development. The systematic, in-vitro approach outlined in this guide, which encompasses both substrate and inhibition assessments, provides the necessary data to understand its disposition, predict potential drug-drug interactions, and satisfy regulatory requirements. By adhering to these principles of scientific integrity and leveraging validated experimental systems, researchers can confidently characterize the transporter interaction profile of this key metabolite, ultimately contributing to the safe and effective use of Mebeverine.
References
-
Zamek-Gliszczynski, M. J., et al. (2014). In vitro methods in drug transporter interaction assessment. Drug Discovery Today: Technologies, 12, e105-e112. [Link]
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BioIVT. (n.d.). Drug Transporter Assays. Retrieved from [Link]
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U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]
-
Giacomini, K. M., et al. (2010). Transporter assays as useful in vitro tools in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology, 6(9), 1049-1065. [Link]
-
Drug Target Review. (2022). Comprehensive in vitro approach to evaluate transporter-mediated drug interactions in drug discovery. [Link]
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Chu, X., et al. (2013). Application of in vitro CYP and Transporter Assays to Predict Clinical Drug–Drug Interactions. Journal of Pharmaceutical Sciences, 102(9), 2994-3010. [Link]
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U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
Walsh Medical Media. (2023). Drug Transporters: Regulatory Guidance from ICH, USFDA, EMA and PMDA. [Link]
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U.S. Food and Drug Administration. (2020). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]
-
Wikipedia. (n.d.). Mebeverine. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Drug Transporters: Regulatory Guidance from ICH, USFDA, EMA and PMDA. [Link]
-
Geneesmiddeleninformatiebank. (2017). Public Assessment Report Scientific discussion Mebeverine HCl Aurobindo Retard 200 mg modified release capsules, hard (mebeverin). [Link]
-
Tulich, L. J., et al. (1996). Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method. Journal of Chromatography B: Biomedical Applications, 682(2), 273-281. [Link]
-
RAPS. (2020). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. [Link]
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American College of Clinical Pharmacology. (2020). FDA Announces Two Final Guidances, Clinical and In Vitro Drug Interaction Studies. [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]
-
Geneesmiddeleninformatiebank. (2019). Public Assessment Report Scientific discussion Mebeverine Aristo 200 mg modified release capsules, hard (mebeverine hydrochloride) NL. [Link]
-
YouTube. (2025). Pharmacology of Mebeverine ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
Stockis, A., et al. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340. [Link]
-
YouTube. (2023). In Vitro DDI Drug Transporter Studies ADME 101 Webinar: Efflux and Uptake Transporters. [Link]
-
El-Bahay, C., et al. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & Toxicology, 74(3), 174-180. [Link]
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MySkinRecipes. (n.d.). O-Desmethyl Mebeverine alcohol. Retrieved from [Link]
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European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline. [Link]
-
ResearchGate. (n.d.). The main metabolic pathway of mebeverine. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Peak Tailing for O-Desmethyl Mebeverine Alcohol Hydrochloride in HPLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of O-Desmethyl Mebeverine alcohol hydrochloride. As a secondary amine and a metabolite of Mebeverine, this compound is prone to asymmetrical peak shapes, which can compromise the accuracy and reliability of your results.[1][2] This document provides a comprehensive, step-by-step approach to both understand and systematically resolve this common chromatographic challenge.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding peak tailing of basic compounds like this compound.
Q1: Why is my this compound peak tailing?
Peak tailing for this compound is primarily a chemical issue, not an instrumental one.[3][4] O-Desmethyl Mebeverine alcohol is a basic compound containing a secondary amine. In typical reversed-phase HPLC (pH > 3), the silica-based stationary phase has negatively charged, acidic silanol groups (Si-O⁻).[3][4][5] Your positively charged analyte molecules interact with these sites via a secondary ion-exchange mechanism.[6][7] This strong, undesirable interaction causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak.[3][4]
Q2: What is the quickest way to improve my peak shape?
The most immediate and often effective solution is to modify your mobile phase. Two strategies yield fast results:
-
Lower the pH: Adjust your mobile phase to a pH between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA).[6] This protonates the silanol groups, neutralizing their negative charge and minimizing the secondary interactions.[8]
-
Add a Competitive Base: Introduce a small amount of a competitive base, such as Triethylamine (TEA), into your mobile phase (e.g., 0.1-0.5%).[9][10] The positively charged TEA molecules will preferentially bind to the active silanol sites, effectively shielding your analyte from these interactions.[10][11]
Q3: My peak is still tailing after adjusting the mobile phase. Is my column the problem?
Yes, if mobile phase optimization is insufficient, your column is the next critical factor. Older columns, particularly "Type A" silica columns, have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate tailing.[1][11] Consider switching to a modern, high-purity, "base-deactivated" column that is specifically designed to minimize these interactions.[4] Look for columns that are thoroughly end-capped or utilize sterically protected bonding.[4][7][12]
Q4: I need to work at a higher pH. What are my options?
Operating at high pH is a valid strategy to deprotonate the basic analyte, rendering it neutral and less likely to interact with silanols. However, traditional silica columns are unstable and will dissolve above pH 8.[13] For high-pH methods, you must use a specialized column with a wider pH tolerance, such as:
-
Hybrid Silica Columns: These columns incorporate organic (e.g., methyl) groups into the silica matrix, dramatically improving stability at high pH (up to pH 12).[13][14][15][16]
-
Polymer-Based Columns: These are inherently stable across the entire pH range but may offer different selectivity compared to silica-based columns.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic, root-cause analysis approach to diagnosing and resolving peak tailing.
Step 1: Confirm the Problem - Chemical vs. Physical Tailing
Before making adjustments, confirm the nature of the tailing. While chemical interactions are the most likely cause for O-Desmethyl Mebeverine alcohol, physical issues in the HPLC system can also cause peaks to tail.[3]
Experimental Protocol: Diagnostic Test
-
Prepare a Neutral Marker: Create a standard solution of a neutral, non-polar compound (e.g., Toluene, Naphthalene).
-
Inject the Marker: Run the neutral marker using your current HPLC method.
-
Analyze the Peak Shape:
-
If the neutral marker peak is symmetrical: The tailing of your analyte is due to chemical interactions with the stationary phase. Proceed to Step 2.[3]
-
If the neutral marker peak also tails: The issue is likely physical.[3] Check for system problems such as a column void, blocked frit, or excessive extra-column volume from tubing or fittings.[3][5]
-
Step 2: Understanding the Core Mechanism: Analyte-Silanol Interaction
The root cause of chemical peak tailing for basic compounds is the electrostatic interaction between the protonated analyte and ionized residual silanol groups on the silica surface. This secondary retention mechanism leads to a non-ideal peak shape.
Step 3: Systematic Mobile Phase Optimization
Optimizing the mobile phase is the most powerful tool to combat peak tailing. The goal is to disrupt the interaction shown in Figure 1.
Controlling the mobile phase pH is critical. The rule of thumb is to adjust the pH to be at least 2 units away from the analyte's pKa.
-
Low pH (Recommended First Approach):
-
Mechanism: At a pH of 2.5-3.0, the acidic silanol groups (pKa ~3.5-4.5) are fully protonated (Si-OH) and thus electrically neutral. This eliminates the primary mechanism for secondary ionic interactions.[6][17]
-
Protocol: Add 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to your mobile phase.[18] Ensure your column is stable at low pH.
-
-
High pH (Requires Specialized Column):
-
Mechanism: At a pH > 10 (well above the likely pKa of the secondary amine), the analyte is deprotonated and becomes neutral. A neutral analyte will not engage in strong ionic interactions with the stationary phase.
-
Protocol: Use a buffer such as ammonium bicarbonate or add an additive like triethylamine to raise the pH. Crucially, only use this approach with a pH-stable column (e.g., hybrid silica). [15][19]
-
If pH adjustment alone is not sufficient, competitive bases can be used to mask the active silanol sites.
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | A basic amine that, when protonated (Triethylammonium), acts as a competitive cation, binding to ionized silanol sites and shielding the analyte from interaction.[9][10] | Can be difficult to remove from the column, potentially dedicating it to TEA methods.[20] May suppress MS signal. |
| Ammonium Salts (e.g., Ammonium Acetate) | 10-25 mM | The ammonium ion (NH₄⁺) acts as a weaker competitor for silanol sites. Also serves as a good buffer. | LC-MS compatible.[20] May not be as effective as TEA for very strong bases. |
Experimental Protocol: Preparing a TEA-Modified Mobile Phase
-
Prepare your aqueous mobile phase (e.g., buffered water).
-
Using a micropipette, add the desired volume of Triethylamine. For a 0.1% solution, add 1.0 mL of TEA to 999 mL of aqueous phase.
-
Adjust the pH to the desired level using an appropriate acid (e.g., formic acid or phosphoric acid).
-
Filter the mobile phase through a 0.45 µm filter before use.
Step 4: Strategic Column Selection
If mobile phase optimization fails to produce a symmetrical peak, the column itself is the limiting factor. Modern columns are designed specifically to overcome the challenges of analyzing basic compounds.
| Column Technology | Principle | Advantages for Basic Compounds |
| High-Purity, End-Capped Silica | The base silica is of high purity with minimal metal contamination. Residual silanols are chemically bonded ("capped") with small, non-polar groups (e.g., trimethylsilyl). | Reduces the number of available acidic silanol sites, leading to significantly improved peak shape.[7][8] |
| Sterically Protected Bonding | Bulky side groups are bonded near the base of the C18 chain, physically preventing analytes from accessing the underlying silanol groups. | Offers excellent peak shape for basic compounds, especially at low to mid pH. |
| Hybrid Silica (e.g., BEH, XBridge) | Organic (methyl) groups are co-polymerized into the silica structure, replacing a portion of the silanol groups from the start.[13][14][15] | Inherently fewer silanol groups result in excellent peak shape.[19] Exceptional stability at high pH allows for methods where the analyte is neutralized.[16] |
Step 5: A Systematic Troubleshooting Workflow
Use the following decision tree to guide your troubleshooting process systematically.
Sources
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- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
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- 9. welch-us.com [welch-us.com]
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- 15. Inertsil Hybrid-C18: Stability Across a Wide pH Range - Watrex - HPLC & Laboratory Instruments Manufacturer [watrex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. Effect of mobile phase additives on solute retention at low aqueous pH in hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acchrom-Tech's AlphaHybrid C18 hybrid silica gel chromatography column has been released in shock!-Acchrcm Tech [acchrom-tech.com]
- 20. Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions [mtc-usa.com]
O-Desmethyl Mebeverine alcohol hydrochloride stability testing and storage conditions
Technical Support Center: O-Desmethyl Mebeverine Alcohol Hydrochloride
A Guide to Stability Testing and Storage for Researchers
Welcome to the technical support center for this compound. As a Senior Application Scientist, I have designed this guide to provide you with expert insights and practical solutions for the stability testing and storage of this compound. This document moves beyond simple protocols to explain the scientific rationale behind our recommendations, ensuring your experiments are both successful and compliant with global standards.
Part 1: Frequently Asked Questions (FAQs) - Product Handling & Storage
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for solid this compound?
Answer:
The stability of a solid-state Active Pharmaceutical Ingredient (API) is paramount for ensuring its integrity prior to experimental use. For this compound, which is typically a white to off-white solid, storage conditions are critical to prevent degradation.[1]
Based on supplier recommendations and best practices for hydrochloride salts, we have established the following guidelines. Discrepancies can exist between supplier recommendations (e.g., 4°C vs. -20°C), so we recommend a conservative approach to maximize shelf-life.[1][2]
Data Summary: Recommended Storage Conditions for Solid API
| Condition | Temperature | Atmosphere | Justification |
|---|---|---|---|
| Long-Term Storage | -20°C | Tightly sealed container, protected from light and moisture.[2] | Minimizes thermal degradation and prevents hygroscopic absorption or photo-degradation over extended periods. |
| Short-Term Storage | 2°C to 8°C | Tightly sealed container, protected from light.[3] | Suitable for material that will be used within a few weeks. The refrigerated condition slows chemical degradation. |
It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the solid material.
Q2: How should I prepare and store stock solutions? What is the expected stability in solution?
Answer:
This compound is highly soluble in water.[1] However, the stability of the compound in solution is significantly different from its solid state. The ester group in the parent drug, Mebeverine, is known to be susceptible to pH-dependent hydrolysis.[4] While this metabolite is an alcohol, the overall molecular structure suggests that pH and solvent choice will still be critical factors.
For maximum reproducibility, we advise preparing fresh solutions for each experiment. If storage is unavoidable, follow these guidelines:
Data Summary: Stock Solution Storage Recommendations
| Storage Temperature | Maximum Duration | Solvent Notes | Rationale |
|---|---|---|---|
| -80°C | Up to 6 months[5] | Use aprotic solvents like DMSO or DMF if aqueous solutions show degradation. | Ultra-low temperatures effectively halt all chemical and microbial degradation processes. |
| -20°C | Up to 1 month[5] | Aqueous solutions should be buffered (pH 4-6) to minimize hydrolysis. | Standard freezer temperature slows degradation but may not completely prevent it over longer periods. |
Expert Tip: Before use, always visually inspect thawed solutions for any signs of precipitation. If using aqueous solutions, filtering through a 0.22 µm filter before use is recommended.[5]
Q3: Why is this compound supplied as a hydrochloride salt? What are the stability advantages?
Answer:
The formulation of APIs as hydrochloride (HCl) salts is a common and deliberate strategy in pharmaceutical development to enhance key physicochemical properties.[6] For a molecule like O-Desmethyl Mebeverine alcohol, which contains a basic amine group, conversion to an HCl salt offers several distinct advantages:
-
Enhanced Stability: The amine group is protonated to form a stable ammonium ion. This significantly reduces its susceptibility to oxidative degradation, thereby extending the shelf life of the compound.[7]
-
Improved Solubility: The ionic nature of the HCl salt dramatically increases its aqueous solubility compared to the free base form.[7] This is critical for achieving desired concentrations in biological assays and formulations.
-
Better Handling Properties: Hydrochloride salts are typically crystalline solids, which are easier to handle, weigh, and purify compared to their free base counterparts, which may be oily or amorphous.[7] This contributes to more accurate and reproducible experimental setups.
Part 2: Stability Testing & Forced Degradation Guide
This section provides a framework for designing and executing a robust stability testing program, grounded in the authoritative standards of the International Council for Harmonisation (ICH).
Q4: I need to conduct a formal stability study. What are the standard ICH conditions?
Answer:
Formal stability testing is essential for determining the re-test period or shelf life of a drug substance.[8] The ICH Q1A(R2) guideline provides a harmonized framework for this process.[9][10] The choice of conditions depends on the climatic zone for which the product is intended, but the following are universally accepted for a global dossier.
Data Summary: ICH Q1A(R2) Stability Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: Adapted from ICH Q1A(R2) Guideline.[8][11]
An accelerated study is used to predict the long-term stability profile by subjecting the compound to higher stress. If a "significant change" occurs during the accelerated study, intermediate testing is required.
Q5: How do I design and execute a forced degradation study for this compound?
Answer:
Forced degradation (or stress testing) is a critical step in drug development. It involves intentionally exposing the API to conditions more severe than those in accelerated stability studies.[12] The primary goals are to identify potential degradation products, understand degradation pathways, and establish the specificity of your analytical method, ensuring it is "stability-indicating."[13][14]
Below is a typical workflow and a detailed experimental protocol for one of the stress conditions.
Workflow: Forced Degradation Study
Caption: Forced degradation study workflow.
Experimental Protocol: Acid Hydrolysis Stress Test
-
Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Stress Application: Add 5 mL of 0.1 M Hydrochloric Acid (HCl). Gently sonicate if needed to dissolve.
-
Incubation: Place the flask in a water bath at 60°C. Monitor the reaction by withdrawing aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, withdraw a 1.0 mL aliquot and immediately neutralize it with an equimolar amount of 0.1 M Sodium Hydroxide (NaOH) in a separate vial. This step is critical to halt the degradation reaction.
-
Sample Analysis: Dilute the neutralized sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze immediately using a validated stability-indicating HPLC method.
-
Control: Prepare a control sample by dissolving the API in the mobile phase at the final concentration without subjecting it to stress conditions.
This protocol should be adapted based on the observed stability of the molecule. The goal is to achieve 5-20% degradation.[14]
Q6: What are the likely degradation pathways for this molecule?
Answer:
While specific degradation data for this compound is not extensively published, we can infer likely pathways based on its chemical structure and data from the parent compound, Mebeverine.[15]
-
Oxidation: The secondary alcohol and the phenol group are susceptible to oxidation. This could lead to the formation of corresponding ketones or quinone-like structures. The tertiary amine is also a potential site for N-oxide formation.
-
Acid/Base Catalyzed Reactions: While the most labile ester bond of Mebeverine is absent, extreme pH conditions can still promote side reactions. The ether linkage on the phenolic ring is generally stable but could be cleaved under very harsh acidic conditions.
-
Photodegradation: Aromatic systems, such as the phenol ring in this molecule, can absorb UV light, potentially leading to photo-oxidative degradation or rearrangement products. A formal photostability study according to ICH Q1B is necessary to confirm this.[11]
Part 3: Troubleshooting Guide for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of stability analysis. This section addresses common chromatographic issues you may encounter.[16]
Q7: My chromatogram shows significant peak tailing for the main compound. What are the common causes and solutions?
Answer:
Peak tailing is a common issue that compromises quantification and resolution.[16] It is often caused by secondary interactions between the analyte and the stationary phase.
Troubleshooting: Peak Tailing
Caption: Troubleshooting guide for HPLC peak tailing.
Q8: I'm observing inconsistent retention times between injections. How can I improve reproducibility?
Answer:
Retention time drift can invalidate your results, especially in stability studies where you are tracking small changes over time. The cause is often related to the HPLC system or mobile phase preparation.[17][18]
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can take 10-20 column volumes, especially for gradient methods.[17]
-
Mobile Phase Composition: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is consistent. Inconsistent solvent composition is a major cause of drift.[16]
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature. Even small changes in ambient lab temperature can affect retention times.[18]
-
Pump Performance: Check for leaks in the pump or fittings. Pressure fluctuations can indicate a problem with pump seals or check valves, leading to an inconsistent flow rate.[17]
Q9: My baseline is noisy and/or drifting, making it difficult to integrate small degradation peaks. What should I check?
Answer:
A stable baseline is crucial for achieving a low limit of quantification (LOQ). Noise and drift can originate from several sources.[16][19]
-
Mobile Phase Degassing: Ensure your mobile phase is adequately degassed. Air bubbles entering the pump or detector cell are a common cause of baseline noise.[19]
-
Contamination: A dirty detector flow cell or a contaminated column can cause baseline drift. Flush the system with a strong solvent (like isopropanol) to remove contaminants.[18]
-
Detector Lamp: An aging detector lamp can cause a drifting baseline. Check the lamp energy and replace it if it is low.
-
Inconsistent Mixing: If using a gradient, ensure the pump's mixer is functioning correctly. Poorly mixed mobile phases can lead to a wavy or drifting baseline.[18]
References
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Pharma Focus Asia. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- RAPS. (2025). ICH releases overhauled stability guideline for consultation.
- International Council for Harmonisation (ICH). Quality Guidelines.
- Gautam, A., & Singh, A. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- ChemicalBook. O-desmethyl Mebeverine alcohol (hydrochloride) CAS#: 856620-39-8.
- Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.
- National Institutes of Health (NIH). O-desmethyl Mebeverine alcohol (hydrochloride) | C15H26ClNO2. PubChem.
- International Council for Harmonisation (ICH). (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- MedChemExpress. This compound (Synonyms).
- MedChemExpress. O-Desmethyl Mebeverine alcohol (Mebeverine metabolite O-desmethyl Mebeverine alcohol).
- SCION Instruments. HPLC Troubleshooting Guide.
- IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
- Mallikarjuna Rao, N., & Gowri Sankar, D. (2015). CHIRAL RP-HPLC METHOD FOR ENANTIOMERIC SEPARATION OF MEBEVERINE HYDROCHLORIDE IN FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences.
- MedChemExpress. (2024). This compound-SDS.
- ACE HPLC. HPLC Troubleshooting Guide.
- Ghassempour, A., et al. (n.d.). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. National Institutes of Health (NIH).
- Geneesmiddeleninformatiebank. (2017). Public Assessment Report Scientific discussion Mebeverine HCl Aurobindo Retard 200 mg modified release capsules, hard.
- Geneesmiddeleninformatiebank. (2019). Public Assessment Report Scientific discussion Mebeverine Aristo 200 mg modified release capsules, hard.
- Hussein, N. J., et al. (2024). Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method. Cognizance Journal of Multidisciplinary Studies.
- Sujana, K., et al. (2014). A Novel Validated Analytical Method Development for the Binary Mixture of Mebeverine and Chlordiazepoxide in Pharmaceutical Formulation and its Application to Stress Studies. Walsh Medical Media.
- International Journal of Pharmaceutical Research & Analysis. (n.d.). A COMPREHENSIVE REVIEW ON ANALYTICAL METHODS OF MEBEVERINE HYDROCHLORIDE.
- Biosynth. o-Desmethyl mebeverine alcohol (hydrochloride).
- Pharmaoffer. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?.
- MedChemExpress. This compound (Standard).
- Cayman Chemical. (n.d.). PRODUCT INFORMATION: O-Desmethyl mebeverine acid.
- MSF Medical Guidelines. Drug quality and storage.
- Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients.
- Al-Ghananeem, A. M., & Malkawi, A. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
- ResearchGate. (n.d.). In vivo hydrolysis of mebeverine into mebeverine alcohol and veratic acid....
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Optimization of MS/MS parameters for O-Desmethyl Mebeverine alcohol hydrochloride detection
Technical Support Center: O-Desmethyl Mebeverine Alcohol Hydrochloride
Introduction
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the optimization of tandem mass spectrometry (MS/MS) parameters for the robust detection of this compound. As a key metabolite of the antispasmodic drug Mebeverine, its accurate quantification is crucial for pharmacokinetic and metabolomic studies.[1][2] This document moves beyond simple procedural lists to explain the underlying principles of parameter selection, offering a structured approach to method development and troubleshooting rooted in scientific integrity.
The guide is structured to function as a complete support center, beginning with a quick-reference overview and frequently asked questions (FAQs), followed by in-depth experimental protocols and a detailed troubleshooting guide in a direct question-and-answer format.
Section 1: Analyte Overview & Key Properties
Understanding the physicochemical properties of O-Desmethyl Mebeverine alcohol is the foundation for successful method development. Its structure contains a secondary amine and phenolic hydroxyl group, making it highly suitable for positive mode electrospray ionization.
| Property | Value | Source |
| Chemical Name | 4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol hydrochloride | [3] |
| Molecular Formula | C₁₅H₂₆ClNO₂ | [3] |
| Molecular Weight | 287.82 g/mol (Hydrochloride Salt) | [3] |
| Exact Mass (Free Base) | 251.18853 Da (C₁₅H₂₅NO₂) | [3] |
| Expected Precursor Ion | [M+H]⁺ | |
| Expected m/z of Precursor | ~252.1958 |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial queries to streamline the preliminary stages of your experimental setup.
Q: What is the expected precursor ion for O-Desmethyl Mebeverine alcohol in positive ion ESI? A: The expected precursor ion is the protonated molecule, [M+H]⁺. Given the exact mass of the free base (251.18853 Da), you should target an m/z of approximately 252.1958 in your Q1 scan.
Q: Which ionization mode, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is recommended? A: ESI is strongly recommended. The presence of a secondary amine group makes the molecule easily protonated in solution, a prerequisite for efficient ESI.[4] ESI is a "soft" ionization technique well-suited for polar metabolites, minimizing in-source fragmentation compared to APCI.[5]
Q: Why is direct infusion of a standard required for initial parameter optimization? A: Direct infusion isolates the mass spectrometer from the liquid chromatography (LC) system, allowing you to optimize MS parameters (like source voltages and gas flows) using a stable, continuous stream of the analyte.[6] This ensures that the parameters are optimized for the compound itself, without confounding factors from chromatographic elution, matrix effects, or mobile phase gradients.[7]
Q: What are the most critical MS source parameters to optimize for this compound? A: The most critical parameters are typically the capillary/spray voltage, source temperature, and nebulizer/drying gas flows. Capillary voltage directly influences the electrospray process, while temperature and gas flows are crucial for efficient desolvation of the droplets to release gas-phase ions.[4][8] Optimizing these parameters maximizes the signal intensity of the precursor ion while minimizing noise and potential for in-source fragmentation.
Section 3: Experimental Protocol: Step-by-Step MS/MS Parameter Optimization
This section provides a detailed, validated workflow for determining the optimal MS/MS parameters for O-Desmethyl Mebeverine alcohol.
Preparation of Standard Solution
Accurate preparation of the analyte standard is critical for reliable optimization.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of HPLC-grade methanol.
-
Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of methanol.
-
Infusion Solution (100-500 ng/mL): Prepare the final solution for infusion by diluting the working stock in a typical mobile phase composition, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the analyte is protonated for efficient ionization.
Direct Infusion Setup & Workflow
The following workflow systematically optimizes the instrument for the target analyte.
Caption: Workflow for MS/MS parameter optimization.
Protocol for Precursor Ion (Q1) Optimization
-
Instrument Setup: Set the mass spectrometer to positive ion ESI mode and perform a standard system tune and calibration as per manufacturer guidelines.
-
Initiate Infusion: Begin infusing the analyte solution at a stable flow rate (e.g., 5-10 µL/min).
-
Full Scan Acquisition: Set the instrument to acquire data in full scan mode over a mass range that includes the target precursor (e.g., m/z 100-400).
-
Optimize Source Parameters: While observing the live signal for m/z 252.2, systematically adjust the following parameters one at a time to maximize its intensity and stability:
-
Spray Voltage: Adjust in increments (e.g., 0.5 kV). The goal is a stable spray, not necessarily the highest voltage.
-
Capillary/Source Temperature: Increase temperature to improve desolvation, but avoid excessive heat that could cause thermal degradation.[4]
-
Sheath and Auxiliary Gas Flow: Optimize these to aid in droplet formation and desolvation. Too little gas results in poor nebulization; too much can suppress the signal.
-
Protocol for Product Ion (Q2) & Collision Energy (CE) Optimization
-
Switch to Product Ion Scan Mode: Set the instrument to isolate the precursor ion (m/z 252.2) in Q1 and scan for all resulting fragments in Q3.
-
Ramp Collision Energy: Begin with a low collision energy (e.g., 5 eV) and gradually increase it in increments (e.g., 2-5 eV).
-
Identify Optimal CE: Observe the fragmentation pattern.
-
At low CE, you will see mostly the precursor ion.
-
As CE increases, the precursor will decrease as fragments appear and increase in intensity.
-
At very high CE, fragments may themselves break apart ("shatter"), and the overall signal may decrease.
-
-
Select Fragments: Identify the collision energy that produces the most intense and stable fragment ions. Choose at least two to three structurally significant product ions for your final method. This multi-fragment approach enhances specificity.[6]
Finalizing Multiple Reaction Monitoring (MRM) Transitions
Record the optimized parameters in a table. These will form the basis of your quantitative LC-MS/MS method.
| Parameter | Optimized Value | Notes |
| Precursor Ion (m/z) | e.g., 252.2 | The protonated molecule [M+H]⁺. |
| Product Ion 1 (m/z) | Enter Value | Quantifier ion (most abundant, stable fragment). |
| Collision Energy 1 (eV) | Enter Value | Optimal CE for Product Ion 1. |
| Product Ion 2 (m/z) | Enter Value | Qualifier ion (confirms identity). |
| Collision Energy 2 (eV) | Enter Value | Optimal CE for Product Ion 2. |
| Dwell Time (ms) | e.g., 50-100 | Time spent acquiring data for each transition. |
Section 4: Troubleshooting Guide (Q&A Format)
This guide addresses specific issues you may encounter during method development and routine analysis.
Issue Category: Signal Intensity & Stability
Q: I am seeing a very weak or no signal for my precursor ion during infusion. What should I check? A: This common problem can be diagnosed systematically.[9]
-
Probable Cause 1: Fluidics Issue. The analyte is not reaching the ion source.
-
Solution: Check the infusion line for blockages, leaks, or bubbles. Ensure the syringe pump is operating correctly and the flow rate is as expected. Verify that the LC outlet tubing is correctly connected to the ion source.[9]
-
-
Probable Cause 2: Incorrect Source/Method Parameters. The instrument is not set up correctly to ionize or detect the molecule.
-
Solution: Double-check that you are in positive ion mode. Ensure the mass range includes m/z 252.2. Verify that the spray voltage is on and source temperatures are appropriate. Confirm the sample solution contains 0.1% formic acid to promote protonation.[7]
-
-
Probable Cause 3: Instrument Hardware/Performance Issue.
-
Solution: Check the spray from the capillary; it should be a fine, consistent mist. A poor spray can indicate a clogged or poorly positioned capillary. Run the instrument's tuning and calibration routine to ensure the mass spectrometer is performing within specification.[10][11] A dirty ion source can also significantly suppress the signal; follow the manufacturer's procedure for cleaning.[12]
-
Caption: Troubleshooting logic for a no/low signal issue.
Q: My signal intensity is unstable and fluctuating significantly. What are the likely causes? A: Signal instability is often related to the electrospray process or the fluidic delivery.
-
Probable Cause 1: Unstable Electrospray.
-
Solution: An inconsistent spray is a primary cause of signal fluctuation.[9] Visually inspect the spray needle. Ensure there are no large droplets, which indicates a problem with nebulization. Adjust the nebulizer gas and needle position. Contamination on the spray shield or capillary can also disrupt the electric field, leading to instability.
-
-
Probable Cause 2: Inconsistent Fluid Delivery.
-
Solution: Air bubbles in the infusion line are a common culprit. Purge the syringe and line carefully. If using an LC pump, pressure fluctuations can indicate pump seal issues or problems with check valves.[12]
-
-
Probable Cause 3: Insufficient Column Equilibration (in LC-MS mode).
-
Solution: If the column is not fully equilibrated between injections, the retention time and ionization efficiency can vary. Ensure at least 10 column volumes of the initial mobile phase pass through the column before each injection.[9]
-
Issue Category: Spectral Quality
Q: I see multiple peaks around my expected precursor mass. What could they be? A: It is common to see multiple related ions in an ESI mass spectrum.
-
Probable Cause 1: Adduct Formation. The analyte may be forming adducts with ions present in the mobile phase or sample matrix.
-
Solution: Common adducts in positive mode are sodium [M+Na]⁺ and potassium [M+K]⁺.[13] You would expect to see these at approximately m/z 274.2 and 290.2, respectively. Their presence can be minimized by using fresh, high-purity solvents and reducing potential sources of salt contamination (e.g., glassware).
-
-
Probable Cause 2: In-Source Fragmentation (ISF). The molecule may be fragmenting in the ion source before reaching the mass analyzer.
-
Solution: ISF occurs when source conditions are too harsh (e.g., high temperatures or voltages).[8] Try reducing the source temperature or orifice/cone voltage to see if the intensity of these extraneous peaks decreases relative to the target precursor.
-
-
Probable Cause 3: Isotopes. You will naturally see isotopic peaks.
-
Solution: The [M+1]+ peak, primarily due to the natural abundance of ¹³C, will be present at a predictable intensity (approximately 16.6% of the monoisotopic peak for a C₁₅ compound). This is normal and confirms the elemental composition.
-
Q: The sensitivity I achieved in infusion is lost when I run my LC-MS/MS method. Why? A: This is a classic challenge when moving from a clean standard to a real-world application.
-
Probable Cause 1: Matrix Effects (Ion Suppression). Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can compete with the analyte for ionization, reducing its signal.[7][11]
-
Solution: Improve your sample preparation to remove more interferences.[14] Solid-phase extraction (SPE) is often more effective than simple protein precipitation. Also, adjust your chromatography to move the analyte's retention time away from highly suppressing regions, often found at the beginning and end of the chromatogram.
-
-
Probable Cause 2: Chromatographic Peak Shape. Poor chromatography leads to broad peaks, which lowers the concentration of analyte entering the source at any given time, resulting in lower sensitivity (signal-to-noise).
-
Solution: Optimize your LC method. Ensure mobile phase pH is compatible with your column and analyte. Check for peak tailing or fronting, which can indicate column degradation or secondary interactions. A faster, more efficient UHPLC system can significantly improve peak shape and sensitivity.
-
References
-
PubChem. O-desmethyl Mebeverine alcohol (hydrochloride). National Center for Biotechnology Information. [Link]
-
Szerkus, O., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
-
ResearchGate. Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. [Link]
-
OpenReview. (2025). Small molecule retrieval from tandem mass spectrometry: what are we optimizing for? [Link]
-
Nakabayashi, R., et al. (2022). Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. Metabolites. [Link]
-
CHROMacademy. Troubleshooting LC-MS. [Link]
-
Bajpai, M., & Paim, F. C. (2011). Analytical strategies for LC-MS-based targeted metabolomics. Bioanalysis. [Link]
-
Ulmer, C. Z., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry. [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
-
Tulich, L. J., et al. (1996). Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
LCGC International. (2023). Troubleshooting LC-MS. [Link]
-
Zhao, J., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]
-
Periódico Tchê Química. (2019). MASS SPECTROMETRIC CHARACTERIZATION OF PLASMA MEBEVERINE METABOLITES AND ITS SYNTHESIS. [Link]
-
Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews. [Link]
-
Abdel-Ghany, M. F., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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- 3. O-desmethyl Mebeverine alcohol (hydrochloride) | C15H26ClNO2 | CID 129012195 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for O-Desmethyl Mebeverine Alcohol Hydrochloride
This guide provides an in-depth technical comparison of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the validation of O-Desmethyl Mebeverine alcohol hydrochloride, a key metabolite of the antispasmodic drug Mebeverine.[1] As researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical compounds is paramount. The validation of analytical methods is a critical process that provides documented evidence that a procedure is suitable for its intended purpose.[2][3] This guide will delve into the experimental protocols and comparative performance data for key validation parameters, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
The Critical Role of Method Validation for Metabolites
This compound is a significant metabolite in the pharmacokinetic profile of Mebeverine.[1][7] Accurate quantification of this metabolite is crucial for a variety of studies, including pharmacokinetic, toxicokinetic, and in vitro metabolism assays. Furthermore, as a potential impurity in the bulk drug or formulated product, a validated analytical method is essential for quality control. This guide will compare two hypothetical reversed-phase HPLC (RP-HPLC) methods, designated as "Method A" (a newly developed UPLC method) and "Method B" (a conventional HPLC method), to illustrate the validation process and highlight key performance differences.
Experimental Design and Chromatographic Conditions
For the purpose of this guide, we will assume the following chromatographic conditions for our two comparative methods:
| Parameter | Method A (UPLC) | Method B (HPLC) |
| Column | Acquity UPLC C18, 1.7 µm, 2.1 x 50 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) | Methanol and Water (Isocratic) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 225 nm | UV at 225 nm |
| Column Temp. | 40°C | 30°C |
| Injection Vol. | 2 µL | 10 µL |
Specificity: Ensuring Unambiguous Analyte Assessment
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9][10] For this compound, this involves demonstrating that the method can distinguish it from Mebeverine, other related substances, and any degradation products.
Experimental Protocol: Specificity
-
Blank and Placebo Analysis: Prepare and inject a blank (diluent) and a placebo (a mixture of all excipients without the active pharmaceutical ingredient) to ensure no interfering peaks are observed at the retention time of this compound.
-
Spiked Sample Analysis: Prepare a solution of this compound and spike it with known impurities and the parent drug, Mebeverine. Analyze this solution to demonstrate adequate resolution between all components.
-
Forced Degradation Studies: Subject a solution of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.[11][12][13][14][15] Analyze the stressed samples to ensure that the degradation products do not co-elute with the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is essential here.
Comparative Data: Specificity
| Parameter | Method A (UPLC) | Method B (HPLC) | Acceptance Criteria |
| Resolution with Mebeverine | 3.5 | 1.8 | > 2.0 |
| Resolution with major degradant | 2.8 | 1.5 | > 2.0 |
| Peak Purity Angle | 0.250 | 1.800 | < Peak Purity Threshold (e.g., < 0.500) |
| Blank Interference | None | None | No interference at the analyte retention time |
Analysis: Method A demonstrates superior specificity with better resolution between the analyte and potential interfering peaks. The peak purity angle is also significantly lower than the threshold, indicating the peak is spectrally pure. Method B shows a resolution of less than 2 with the major degradant, which is a significant concern.[16]
Linearity and Range: Proportionality of Response
Linearity is the ability of a method to elicit test results that are directly proportional to the analyte concentration within a given range.[17][18][19] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]
Experimental Protocol: Linearity
-
Preparation of Standards: Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the target concentration.
-
Analysis: Inject each standard solution in triplicate.
-
Data Evaluation: Plot a graph of the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparative Data: Linearity and Range
| Parameter | Method A (UPLC) | Method B (HPLC) | Acceptance Criteria |
| Range (µg/mL) | 0.1 - 15 | 0.5 - 25 | Defined by the application |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 | ≥ 0.999 |
| Y-intercept | Minimal | Significant | Close to zero |
| Residual Plot | Random distribution | Patterned distribution | Random distribution of residuals |
Analysis: Method A exhibits excellent linearity over its defined range, with a correlation coefficient exceeding the typical acceptance criterion of 0.999.[17] Method B's r² value is slightly below this, and a patterned residual plot suggests a non-linear relationship may be present at the extremes of the range.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[18][19][20] It is typically determined by the recovery of a known amount of analyte spiked into a placebo.
Experimental Protocol: Accuracy
-
Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) by spiking a known amount of this compound into a placebo. Prepare each concentration level in triplicate.
-
Analysis: Analyze the nine prepared samples.
-
Calculation: Calculate the percentage recovery for each sample.
Comparative Data: Accuracy
| Concentration Level | Method A (UPLC) (% Recovery ± %RSD) | Method B (HPLC) (% Recovery ± %RSD) | Acceptance Criteria |
| 50% | 100.5 ± 0.8 | 97.2 ± 1.9 | 98.0 - 102.0% |
| 100% | 99.8 ± 0.5 | 103.1 ± 1.5 | 98.0 - 102.0% |
| 150% | 101.2 ± 0.6 | 104.5 ± 2.2 | 98.0 - 102.0% |
Analysis: Method A demonstrates superior accuracy, with all recovery values falling well within the typical acceptance range of 98.0-102.0%. Method B shows some results outside this range and higher relative standard deviations (%RSD), indicating poorer accuracy and precision.
Precision: Agreement Between Repeated Measurements
Precision is the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[18][20] It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Experimental Protocol: Precision
-
Repeatability: Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculation: Calculate the %RSD for the results at each level and for the combined data.
Comparative Data: Precision
| Parameter | Method A (UPLC) (%RSD) | Method B (HPLC) (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.45 | 1.85 | ≤ 2.0% |
| Intermediate Precision (n=12) | 0.68 | 2.50 | ≤ 2.0% |
Analysis: Method A is highly precise, with %RSD values well below the 2.0% limit for both repeatability and intermediate precision. Method B's intermediate precision falls outside the acceptable range, suggesting it is less reproducible.
Detection and Quantitation Limits (LOD & LOQ): Method Sensitivity
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]
Experimental Protocol: LOD & LOQ
-
Signal-to-Noise Ratio Method: Prepare a series of dilute solutions of this compound. Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[2]
-
Standard Deviation of the Response and the Slope: This can be calculated from the linearity data using the formulas: LOD = 3.3 * (SD of y-intercepts / slope) and LOQ = 10 * (SD of y-intercepts / slope).
Comparative Data: LOD & LOQ
| Parameter | Method A (UPLC) (µg/mL) | Method B (HPLC) (µg/mL) | Acceptance Criteria |
| LOD | 0.03 | 0.15 | Should be sufficiently low for the intended application |
| LOQ | 0.1 | 0.5 | Should be sufficiently low for the intended application |
Analysis: The UPLC-based Method A is significantly more sensitive, with much lower LOD and LOQ values. This is advantageous for detecting and quantifying trace amounts of the metabolite.
Robustness: Reliability Under Varied Conditions
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[17]
Experimental Protocol: Robustness
-
Parameter Variation: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 10%)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Comparative Data: Robustness
| Varied Parameter | Method A (UPLC) (% Change in Peak Area) | Method B (HPLC) (% Change in Peak Area) | Acceptance Criteria |
| Flow Rate (+10%) | 1.2 | 5.5 | System suitability criteria met |
| Temperature (+5°C) | 0.8 | 3.2 | System suitability criteria met |
| Organic Phase (+2%) | 1.5 | 6.8 | System suitability criteria met |
Analysis: Method A demonstrates greater robustness, with minimal impact on the peak area when method parameters are intentionally varied. Method B is more susceptible to these changes, indicating it may be less reliable in routine use.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Conclusion and Recommendation
Based on the comparative data presented in this guide, Method A (UPLC) is unequivocally the superior analytical method for the validation of this compound. It consistently demonstrates better performance across all key validation parameters: specificity, linearity, accuracy, precision, sensitivity, and robustness. The shorter run times and higher efficiency of UPLC technology also contribute to increased sample throughput, a significant advantage in a high-demand research or quality control environment.
While Method B (HPLC) may be adequate for some applications, its shortcomings in specificity, precision, and robustness make it less reliable and potentially unsuitable for regulatory submissions where high confidence in the analytical data is required. This guide underscores the importance of a thorough and systematic approach to analytical method validation, ensuring the generation of reliable and defensible scientific data.
References
- Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- National Institutes of Health. (n.d.). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- R Discovery. (2011). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (n.d.). Stress degradation studies on mebeverine hydrochloride and development of a validated stability indicating UPLC method.
- ICH. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Taylor & Francis Online. (2011). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD.
- Taylor & Francis Online. (2011). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
- (n.d.). Analytical method validation: A brief review.
- QbD Group. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?
- (2025). How To Perform Specificity In Analytical Method Validation: Get Mastery Easily.
- Front Life Sciences. (2025). Specificity analytical method validation.
- Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained.
- (2020). Analytical Method Validation Parameters: An Updated Review.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- PubMed. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.
- (2017). method development and validation of mebeverine hcl in bulk drugs by rp-hplc method.
- Research Journal of Pharmacy and Technology. (n.d.). Method Development and Validation of Mebeverine HCl in Bulk Drugs by Using Spectrophotometric Method.
- (n.d.). Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method.
- ResearchGate. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.
- PubMed. (2006). A validated chiral HPLC method for the determination of mebeverine HCl enantiomers in pharmaceutical dosage forms and spiked rat plasma.
- MedchemExpress.com. (n.d.). This compound.
- ResearchGate. (2025). Development and validation of simple, precise UV spectrophotometric methods for the quantification of Mebeverine HCl in API and Marketed Products.
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Inter-laboratory comparison for O-Desmethyl Mebeverine alcohol hydrochloride measurement
An Inter-laboratory Comparison Guide for the Accurate Measurement of O-Desmethyl Mebeverine Alcohol Hydrochloride
Authored by: A Senior Application Scientist
Introduction
Mebeverine is a widely used antispasmodic agent for the treatment of irritable bowel syndrome. Following administration, it is rapidly metabolized to pharmacologically active metabolites, including O-Desmethyl Mebeverine alcohol. The accurate quantification of this compound in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. Inconsistencies in analytical methodologies across different laboratories can lead to significant variations in reported concentrations, potentially impacting clinical trial outcomes and regulatory submissions.
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the measurement of this compound. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to assess and ensure the reproducibility and reliability of their analytical methods. By adhering to the principles outlined herein, laboratories can confidently contribute to robust and comparable datasets, ultimately enhancing the quality and integrity of research in this field.
The Critical Role of Inter-laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of quality assurance in analytical science. They serve several critical functions:
-
Method Validation: Assessing the ruggedness and transferability of an analytical method across different laboratory environments, equipment, and personnel.
-
Performance Evaluation: Providing an objective measure of a laboratory's performance against its peers.
-
Identification of Systematic Errors: Highlighting potential biases in a laboratory's methodology or instrumentation.
-
Harmonization of Results: Promoting consistency and comparability of data generated by different organizations.
This guide will walk you through the essential steps of designing and executing a successful inter-laboratory comparison for this compound.
Designing the Inter-laboratory Study
A well-designed study is fundamental to obtaining meaningful results. The following sections detail the key considerations for structuring the inter-laboratory comparison.
Study Objectives
The primary objectives of this inter-laboratory comparison are:
-
To assess the precision (repeatability and reproducibility) of a standardized analytical method for the quantification of this compound in a biological matrix.
-
To evaluate the accuracy of each participating laboratory's measurements against a certified reference material.
-
To identify potential sources of variability in the analytical workflow.
The Study Coordinator and Participating Laboratories
A designated study coordinator is responsible for the overall management of the comparison, including protocol development, sample preparation and distribution, data collection, and statistical analysis. Participating laboratories should have experience in bioanalytical method development and validation, with access to the necessary instrumentation (e.g., LC-MS/MS).
Study Protocol
A detailed and unambiguous protocol is essential to minimize variability arising from procedural differences.
Test Material
The test material should mimic the actual samples encountered in clinical or preclinical studies. For this comparison, we will use pooled human plasma spiked with known concentrations of this compound. The study coordinator will prepare a series of samples at different concentration levels, ensuring homogeneity and stability throughout the study.
Reference Standard
All participating laboratories must use a well-characterized, high-purity this compound reference standard. The certificate of analysis for the reference standard should be provided to all participants.
Analytical Method
The following validated LC-MS/MS method is recommended for this inter-laboratory comparison. While laboratories may have their own validated methods, adherence to a common method allows for a more direct comparison of laboratory performance.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of O-Desmethyl Mebeverine alcohol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [To be determined based on the exact mass of O-Desmethyl Mebeverine alcohol] |
| Product Ion (m/z) | [To be determined based on fragmentation of the precursor ion] |
| Collision Energy | [To be optimized for the specific instrument] |
| Dwell Time | 100 ms |
Method Validation
Each participating laboratory should provide evidence of having a validated analytical method for this compound in-house. Key validation parameters, as per regulatory guidelines, include:
-
Linearity: A linear range covering the expected concentrations in the study samples, with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Within-run and between-run accuracy and precision should be within ±15% (±20% at the lower limit of quantification).
-
Selectivity and Specificity: No significant interference from endogenous matrix components.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Freeze-thaw, short-term, and long-term stability of the analyte in the matrix.
Data Reporting
Participating laboratories will be provided with a standardized reporting template. The reported data for each sample should include:
-
Individual replicate concentration values.
-
Mean concentration.
-
Standard deviation.
-
Coefficient of variation (%CV).
-
Any deviations from the study protocol.
Data Analysis and Interpretation
The study coordinator will perform a comprehensive statistical analysis of the submitted data to evaluate the performance of the participating laboratories.
Statistical Analysis
-
Outlier Identification: Statistical tests such as Cochran's test (for variances) and Grubb's test (for means) will be used to identify and potentially exclude outlier data points.
-
Calculation of Consensus Values: The consensus mean and standard deviation for each sample concentration will be calculated after outlier removal.
-
Performance Scoring: Laboratory performance can be evaluated using z-scores, calculated as: z = (x - X) / σ Where:
-
x is the laboratory's reported mean concentration.
-
X is the consensus mean concentration.
-
σ is the consensus standard deviation.
A z-score between -2 and 2 is generally considered satisfactory.
-
-
Precision Analysis:
-
Repeatability (sᵣ): The standard deviation of results obtained under the same conditions (within a single laboratory).
-
Reproducibility (sR): The standard deviation of results obtained under different conditions (across all laboratories).
-
Performance Criteria
The following criteria can be used to assess the overall performance of the inter-laboratory comparison:
| Performance Level | Criteria |
| Excellent | > 95% of results have a |
| Good | 90-95% of results have a |
| Acceptable | 80-90% of results have a |
| Unsatisfactory | < 80% of results have a |
Visualizations
Inter-laboratory Comparison Workflow
Caption: Workflow for the inter-laboratory comparison study.
Sample Preparation Workflow
Caption: Step-by-step sample preparation protocol.
LC-MS/MS Instrumentation Setup
Caption: Schematic of the LC-MS/MS system.
Troubleshooting and Common Pitfalls
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape | Column degradation, improper mobile phase pH, sample solvent mismatch | Replace column, verify mobile phase preparation, ensure reconstitution solvent is similar to initial mobile phase |
| High Variability in Results | Inconsistent sample preparation, instrument instability, pipetting errors | Review sample preparation technique, perform instrument performance qualification, verify pipette calibration |
| Matrix Effects | Co-eluting endogenous compounds | Optimize chromatographic separation, consider alternative sample cleanup techniques (e.g., SPE), use a stable isotope-labeled internal standard |
| Low Signal Intensity | Poor ionization, incorrect MS/MS transition, sample degradation | Optimize ion source parameters, confirm precursor and product ions, investigate sample stability |
Conclusion
A successfully executed inter-laboratory comparison for this compound provides invaluable data for ensuring the quality and consistency of bioanalytical results. By following the structured approach outlined in this guide, participating laboratories can gain confidence in their analytical methods, identify areas for improvement, and contribute to a harmonized understanding of the pharmacokinetics of Mebeverine. The ultimate goal is to enhance the reliability of data that informs critical decisions in drug development and clinical research.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
A Comparative Guide to the Validation of O-Desmethyl Mebeverine Alcohol Hydrochloride as a Biomarker for Mebeverine Compliance
Introduction
Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and related conditions.[1] Its therapeutic efficacy is contingent on patient adherence to the prescribed regimen. However, monitoring compliance presents a significant analytical challenge. Mebeverine is subject to extensive and rapid first-pass metabolism, primarily by esterases, which hydrolyze the parent compound into its constituent moieties: veratric acid and mebeverine alcohol.[2][3][4] Consequently, unchanged mebeverine is often undetectable in systemic circulation, making it an unsuitable marker for direct compliance monitoring.[3][5]
This guide provides an in-depth technical comparison of mebeverine's major metabolites as potential biomarkers for therapeutic drug monitoring. We will explore the metabolic pathways, compare the analytical suitability of each candidate, and provide a detailed, field-proven protocol for the validation of a promising but less-studied metabolite, O-Desmethyl Mebeverine alcohol hydrochloride. This document is intended for researchers, clinical scientists, and drug development professionals seeking to establish robust and reliable methods for assessing mebeverine compliance.
Section 1: The Metabolic Fate of Mebeverine
Understanding the biotransformation of mebeverine is fundamental to selecting a viable biomarker. Upon oral administration, mebeverine is rapidly absorbed and completely metabolized.[2][4] The initial and most critical metabolic step is the hydrolysis of the ester bond.[6]
This enzymatic cleavage yields two primary metabolites:
-
Veratric Acid: This acid moiety undergoes further O-demethylation to form metabolites such as vanillic acid and isovanillic acid.[7] However, these compounds lack specificity, as they can also originate from dietary sources, rendering them unreliable as unique biomarkers for mebeverine intake.[8]
-
Mebeverine Alcohol: This alcohol moiety is the progenitor of several specific and analytically relevant metabolites. It undergoes subsequent oxidation and demethylation reactions in the liver to form a cascade of compounds, including Mebeverine Acid (MA), Desmethyl Mebeverine Acid (DMAC), and O-Desmethyl Mebeverine alcohol.[7][8]
The specific metabolites derived from mebeverine alcohol are the most promising candidates for compliance monitoring due to their unique origin from the parent drug.
Figure 1: Metabolic Pathway of Mebeverine.
Section 2: A Comparative Analysis of Mebeverine Metabolites as Biomarkers
The selection of an ideal biomarker hinges on several factors: its concentration in a given biological matrix (plasma, urine), pharmacokinetic profile (half-life), specificity, and the availability of sensitive analytical methods for its detection.
Key Biomarker Candidates:
-
Mebeverine Acid (MA): Studies have shown that peak plasma concentrations of MA can be up to 1000-fold higher than its precursor, mebeverine alcohol, making it an excellent marker of exposure.[9] Its appearance and disappearance in plasma are rapid.[9]
-
Desmethyl Mebeverine Acid (DMAC): DMAC is considered the main metabolite of mebeverine in plasma.[2][4][10] It has a well-characterized steady-state elimination half-life of approximately 2.45 hours.[4]
-
Mebeverine Alcohol: While it is a direct product of hydrolysis, its plasma concentrations are significantly lower than its subsequent acid metabolites.[9]
-
O-Desmethyl Mebeverine alcohol: This metabolite is formed via O-demethylation of the mebeverine alcohol moiety.[7] While less characterized in pharmacokinetic literature than MA or DMAC, its structural properties may confer a different stability or excretion profile, potentially offering a wider detection window for compliance checks. Its validation is therefore a worthwhile scientific endeavor.
Comparative Data Summary
| Biomarker Candidate | Primary Matrix | Relative Concentration | Elimination Half-life (t½) | Key Advantages | Key Challenges |
| Mebeverine Acid (MA) | Plasma, Urine | Very High[9] | ~1.1 hours (apparent)[9] | High concentration simplifies detection. | Rapid elimination may result in a narrow detection window. |
| Desmethyl Mebeverine Acid (DMAC) | Plasma | High[4][10] | ~2.45 hours (steady state)[4] | Main plasma metabolite, well-studied. | Relatively short half-life. |
| Mebeverine Alcohol | Plasma | Very Low[9] | Not well established | Direct product of hydrolysis. | Low concentrations require highly sensitive assays. |
| O-Desmethyl Mebeverine alcohol | Plasma, Urine | Not well established | Not well established | Potentially unique pharmacokinetic profile. | Limited published pharmacokinetic data requires full characterization. |
Section 3: Protocol for the Validation of this compound
The following protocol outlines a robust, self-validating system for the quantitative determination of O-Desmethyl Mebeverine alcohol in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The experimental design is grounded in the principles outlined by the FDA and EMA for bioanalytical method validation.[11][12][13]
Causality Behind Experimental Choices:
-
LC-MS/MS: This technique is chosen for its superior selectivity and sensitivity, which are critical for accurately quantifying low-concentration metabolites in a complex biological matrix like plasma.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS (e.g., O-Desmethyl Mebeverine alcohol-d3) is the gold standard. It co-elutes with the analyte and experiences similar ionization effects, correcting for variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision.
-
Protein Precipitation: This sample preparation method is selected for its speed and efficiency in removing the majority of interfering proteins from the plasma sample, making it suitable for high-throughput analysis.
Figure 2: Biomarker Validation Workflow.
Detailed Experimental Protocol
1. Objective & Context of Use (CoU)
-
To validate a method for the accurate quantification of O-Desmethyl Mebeverine alcohol in human K2-EDTA plasma for the purpose of assessing patient compliance with mebeverine therapy.[14]
2. Materials & Reagents
-
Reference Standards: this compound (analytical grade).[15]
-
Internal Standard: Stable Isotope-Labeled O-Desmethyl Mebeverine alcohol (e.g., d3, d5).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water.
-
Matrix: Pooled, drug-free human plasma.
3. Instrumentation (LC-MS/MS)
-
Liquid Chromatograph: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
4. Stock and Working Solutions Preparation
-
Prepare primary stock solutions (1 mg/mL) of O-Desmethyl Mebeverine alcohol and its SIL-IS in methanol.
-
Perform serial dilutions to create working solutions for calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (Low, Mid, High concentrations).
5. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
6. Method Validation Procedures
-
Selectivity: Analyze six different lots of blank human plasma to ensure no endogenous components interfere with the detection of the analyte or IS.
-
Calibration Curve & LLOQ:
-
Prepare an 8-point calibration curve by spiking blank plasma with the analyte.
-
Analyze in triplicate. The curve must have a correlation coefficient (r²) ≥ 0.99.
-
The Lower Limit of Quantification (LLOQ) is the lowest standard on the curve with accuracy within ±20% and precision ≤20%.
-
-
Accuracy & Precision:
-
Analyze QC samples at low, medium, and high concentrations (n=6 for each level).
-
Intra-day: Perform on a single day.
-
Inter-day: Repeat across three different days.
-
Acceptance Criteria: Accuracy within ±15% of nominal value (±20% for LLOQ); Precision (%CV) ≤15% (≤20% for LLOQ).
-
-
Matrix Effect & Recovery:
-
Evaluate by comparing the analyte response in post-extraction spiked samples to that of a pure solution.
-
Recovery is determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.
-
-
Stability:
-
Freeze-Thaw: Analyze QC samples after three freeze-thaw cycles (-80°C to room temp).
-
Bench-Top: Keep QC samples at room temperature for a duration reflecting typical sample handling time (e.g., 4-6 hours) before analysis.
-
Long-Term: Store QC samples at -80°C for an extended period (e.g., 30, 90 days) and analyze.
-
Acceptance Criteria: Mean concentration of stability samples must be within ±15% of nominal values.
-
Conclusion
Monitoring patient compliance is crucial for managing chronic conditions like IBS. Due to the rapid and complete metabolism of mebeverine, direct measurement is not feasible. This guide demonstrates that while metabolites like Mebeverine Acid (MA) and Desmethyl Mebeverine Acid (DMAC) are well-established markers of exposure, the validation of alternative metabolites such as O-Desmethyl Mebeverine alcohol is a scientifically sound strategy. A fully validated LC-MS/MS method for O-Desmethyl Mebeverine alcohol could provide a valuable and robust tool for compliance monitoring, potentially offering a different pharmacokinetic profile that may be advantageous in certain clinical scenarios. The provided protocol serves as a comprehensive framework for researchers to establish a reliable, accurate, and precise bioanalytical method consistent with global regulatory standards.
References
-
Title: Mebeverine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Mebeverine: Uses, Dosage, Side Effects and More Source: MIMS Hong Kong URL: [Link]
-
Title: Product Name 2. Qualitative and Quantitative Composition 3. Pharmaceutical Form 4. Clinical Particulars Source: Medsafe URL: [Link]
-
Title: WADA Technical Letter – TL02 MEBEVERINE METABOLISM Source: World Anti-Doping Agency (WADA) URL: [Link]
-
Title: The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry Source: PubMed URL: [Link]
-
Title: A pharmacokinetic comparison of the modified release capsule and a plain tablet formulation of mebeverine Source: PubMed URL: [Link]
-
Title: Investigative Implications of the Instability and Metabolism of Mebeverine Source: Oxford Academic URL: [Link]
-
Title: Identification of mebeverine acid as the main circulating metabolite of mebeverine in man Source: PubMed URL: [Link]
-
Title: Mebeverine 135mg film-coated tablets - Summary of Product Characteristics (SmPC) Source: electronic medicines compendium (emc) URL: [Link]
-
Title: The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma Source: Mathews Open Access Journals URL: [Link]
-
Title: A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition Source: National Institutes of Health (NIH) URL: [Link]
-
Title: [Development of selective method for identifying mebeverine in hair] Source: PubMed URL: [Link]
-
Title: Public Assessment Report Scientific discussion Mebeverine Aristo 200 mg modified release capsules, hard (mebeverine hydrochloride) Source: Geneesmiddeleninformatiebank URL: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
